Camelliaside A
Description
structure given in first source; a flavonol triglycoside isolated from seeds of Camellia sinensis
Properties
CAS No. |
135095-52-2 |
|---|---|
Molecular Formula |
C33H40O20 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)51-28-21(41)17(9-35)50-33(30(28)53-32-26(46)24(44)20(40)16(8-34)49-32)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25+,26+,28-,30+,31-,32-,33+/m0/s1 |
InChI Key |
WSDPAECYOJCNFT-XAGFQBSHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
135095-52-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Camelliaside A; Kaempferol 3-O-(2-O-galactopyranosyl-6-O-rhamnopyranosyl)glucopyranoside; |
Origin of Product |
United States |
Foundational & Exploratory
Camelliaside A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camelliaside A, a novel flavonol triglycoside, has been identified as a constituent of Camellia sinensis seeds. This document provides a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an in-depth analysis of its known biological activities. Quantitative data from relevant studies are summarized, and the molecular pathways influenced by this compound are visually represented. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Camellia sinensis, the plant from which tea is derived, is a rich source of bioactive compounds, including a diverse array of flavonoids. Among these, this compound has emerged as a molecule of interest due to its unique chemical structure and potential therapeutic properties. First isolated from the seeds of Camellia sinensis, this compound is structurally defined as kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside[1]. Its complex glycosidic linkages distinguish it from other flavonol glycosides and are thought to contribute to its biological activity. This whitepaper will delve into the technical aspects of this compound, from its initial discovery to its potential mechanisms of action.
Discovery and Structural Elucidation
This compound was first discovered as a novel flavonol triglycoside isolated from the seeds of Camellia sinensis[1]. Its structure was meticulously determined using a combination of spectroscopic, chemical, and enzymatic methods. These studies revealed a kaempferol aglycone linked to a complex trisaccharide moiety, highlighting a unique interglycosidic linkage not previously reported in flavone and flavonol glycosides[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |
| Molecular Weight | 756.66 g/mol | [1] |
| Appearance | Yellow powder | N/A |
| Solubility | Soluble in methanol and other organic solvents | N/A |
Experimental Protocols
Isolation and Purification of this compound from Camellia sinensis Seeds
The following protocol is a composite methodology based on established techniques for the isolation of flavonol glycosides from Camellia sinensis seeds, with specific details adapted from the separation of the structurally similar Camelliaside C[2][3].
3.1.1. Extraction
-
Maceration: Powdered Camellia sinensis seeds (2 g) are macerated in distilled water (100 mL) at 80°C for 30 minutes[2].
-
Concentration: The aqueous extract is cooled and then concentrated under vacuum to a volume of approximately 10 mL[2].
3.1.2. Liquid-Liquid Partitioning
-
The concentrated aqueous extract is subjected to sequential liquid-liquid partitioning.
-
It is first partitioned three times with an equal volume of ethyl acetate (EtOAc) (10 mL) to remove less polar compounds[2]. The aqueous layer is retained.
-
The aqueous layer is then partitioned three times with an equal volume of n-butanol (n-BuOH) (10 mL)[2]. The n-butanol fraction, which contains the more polar glycosides, is collected.
-
The n-butanol is evaporated under reduced pressure to yield a crude extract enriched with this compound.
3.1.3. Chromatographic Purification
-
Column Chromatography: The crude n-butanol extract is subjected to column chromatography on a suitable resin (e.g., Diaion HP-20, Sephadex LH-20) with a stepwise gradient of methanol in water to achieve initial fractionation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using a semi-preparative RP-HPLC system with a C18 column[2].
-
Mobile Phase: A gradient of acetonitrile in water, with 0.1% acetic acid in both solvents, is used for elution[2]. A typical gradient might be a linear increase from 15% to 35% acetonitrile over 50 minutes[2].
-
Detection: Elution is monitored by UV detection at an appropriate wavelength (e.g., 280 nm or 340 nm).
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated.
-
-
Final Purification: The collected fractions are further purified by repeated RP-HPLC under isocratic conditions to achieve high purity. The final product is freeze-dried to obtain pure this compound.
Workflow for the Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, particularly in the context of inflammation. Its mechanisms of action appear to involve the modulation of key signaling pathways.
Inhibition of Arachidonate 5-Lipoxygenase (5-LOX)
This compound has been identified as an inhibitor of arachidonate 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation[1].
Table 2: Inhibitory Activity of this compound on 5-LOX
| Compound | Target Enzyme | Cell Line | IC₅₀ (M) | Reference |
| This compound | Arachidonate 5-Lipoxygenase | RBL-1 | 1.4 x 10⁻⁴ | [1] |
The inhibition of 5-LOX by this compound suggests its potential as an anti-inflammatory agent. The proposed mechanism involves the binding of this compound to the enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes.
Signaling Pathway of 5-Lipoxygenase Inhibition by this compound
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Modulation of MAPK and NF-κB Signaling Pathways
While direct studies on this compound are limited, research on polyphenols from Camellia species suggests a role in modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response. It is hypothesized that this compound, as a flavonol glycoside, may exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these cascades.
Polyphenols from Camellia have been shown to suppress the phosphorylation of p65, a subunit of NF-κB, and the phosphorylation of ERK and JNK, which are components of the MAPK pathway[4]. This inhibition prevents the translocation of NF-κB to the nucleus and reduces the expression of pro-inflammatory genes.
Hypothesized Modulation of MAPK and NF-κB Pathways by this compound
Caption: Hypothesized mechanism of this compound in MAPK and NF-κB pathways.
Quantitative Data Summary
While comprehensive quantitative data for this compound are not extensively available in the public domain, the following table summarizes the key reported value. Further research is required to establish detailed yield and purity data from various isolation protocols.
Table 3: Summary of Quantitative Biological Data for this compound
| Parameter | Value | Method | Reference |
| IC₅₀ for 5-Lipoxygenase Inhibition | 1.4 x 10⁻⁴ M | Cell-based assay (RBL-1 cells) | [1] |
Conclusion and Future Directions
This compound represents a promising natural product from Camellia sinensis with demonstrated anti-inflammatory potential through the inhibition of 5-lipoxygenase. Its unique structure warrants further investigation into its bioactivities and mechanisms of action. Future research should focus on:
-
Developing and optimizing scalable isolation and purification protocols to obtain higher yields of this compound.
-
Conducting detailed studies to elucidate the specific interactions of this compound with components of the MAPK and NF-κB signaling pathways.
-
Performing in vivo studies to validate the anti-inflammatory and other potential therapeutic effects of this compound.
-
Exploring the structure-activity relationships of this compound and its derivatives to guide the development of novel therapeutic agents.
This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of this intriguing flavonol glycoside.
References
- 1. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Camelliaside A
An In-depth Technical Guide to the Physicochemical Properties of Camelliaside A
Introduction
This compound is a naturally occurring flavonoid, specifically classified as a flavonol triglycoside, that has been isolated from the seeds of Camellia sinensis and the seed pomace of Camellia oleifera[1][2][3]. Its structure consists of a kaempferol aglycone linked to a complex sugar moiety, identified as 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside[3][4]. As a member of the flavonoid family, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds, including antioxidant, anti-inflammatory, and potential antitumor properties[5][6][7].
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and handling, and an exploration of its interaction with key biological signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound presents as an off-white to light yellow solid or crystalline powder[1][8][9]. It is sensitive to moisture and should be stored accordingly[8]. The recommended storage condition for the solid compound is at 4°C, protected from light[1]. For solutions in solvent, storage at -80°C is recommended for up to six months, or at -20°C for up to one month, with protection from light being crucial to maintain stability[1].
Quantitative Data Summary
The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1][4][8] |
| Molecular Weight | 756.66 g/mol | [1][8][9] |
| Exact Mass | 756.21129366 Da | [4] |
| Appearance | Off-white to light yellow solid/powder | [1][8][9] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [8][9] |
| Boiling Point (Predicted) | 1097.2 ± 65.0 °C | [8][9] |
| pKa (Predicted) | 6.20 ± 0.40 | [8][9] |
| Specific Rotation (α) | -39.6° (c=0.35 in Methanol) | [8] |
| CAS Number | 135095-52-2 | [1][4][9] |
Solubility
This compound is almost insoluble in water, with a reported solubility of 0.055 g/L at 25°C[8]. It is, however, soluble in organic solvents such as methanol, ethanol, and Dimethyl Sulfoxide (DMSO)[8][9].
-
In DMSO: Soluble up to 100 mg/mL (132.16 mM). The use of ultrasonic treatment is recommended to aid dissolution. It is important to use newly opened, hygroscopic DMSO as moisture can significantly impact solubility[1].
-
In Vivo Formulations: For animal studies, specific solvent systems are required. A common formulation involves a multi-step process yielding a clear solution with a solubility of ≥ 2.5 mg/mL[1][10]. Detailed protocols for preparing stock and in vivo solutions are provided in Section 3.0.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and preparation of this compound solutions.
Protocol for Extraction and Isolation
The following is a representative protocol for the isolation of this compound from Camellia seed pomace, based on common phytochemical extraction techniques[11][12].
Methodology:
-
Extraction:
-
Dried and powdered Camellia oleifera seed pomace is extracted with 95% methanol at room temperature with agitation for 24 hours.
-
The process is repeated three times to ensure exhaustive extraction.
-
The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude methanol extract is suspended in a methanol:water (1:4) solution.
-
The suspension is sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and finally n-butanol.
-
Each fraction is collected and evaporated to dryness. The ethyl acetate and n-butanol fractions are typically enriched with flavonoid glycosides.
-
-
Column Chromatography:
-
The ethyl acetate fraction, showing high flavonoid content via preliminary screening (e.g., TLC), is subjected to column chromatography.
-
A Sephadex LH-20 column is commonly used for the separation of polyphenolic compounds[11].
-
The column is eluted with a gradient of methanol in chloroform or an ethanol/water gradient.
-
-
Purification:
-
Fractions collected from the column are monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
-
Protocol for Structural Characterization
The structure of this compound is typically confirmed using a combination of spectroscopic methods[3][13].
Methodology:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern, which helps identify the aglycone and sugar units[13].
-
UV-Vis Spectroscopy: The UV spectrum in methanol is recorded to identify the characteristic absorption maxima of the flavonol core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified compound (~5-10 mg) is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or DMSO-d₆ in a 5 mm NMR tube[14].
-
Analysis: ¹H-NMR and ¹³C-NMR spectra are acquired to determine the chemical shifts and coupling constants of all protons and carbons.
-
2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms and determine the precise structure, including the attachment points and stereochemistry of the sugar moieties.
-
Protocol for Solution Preparation
In Vitro Stock Solution (100 mg/mL in DMSO)[1]:
-
Weigh the desired amount of this compound solid.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Use an ultrasonic bath to facilitate complete dissolution.
-
Store the stock solution in aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
In Vivo Formulation (≥ 2.5 mg/mL)[1]: This protocol describes the preparation of a 1 mL working solution as an example.
-
Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This working solution should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Biological Activity and Signaling Pathways
Extracts from Camellia species containing this compound have demonstrated multiple biological activities, with recent research highlighting their potential in oncology[5][7]. The anti-cancer effects appear to be mediated through the modulation of critical cell signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. It is often dysregulated in cancer. Studies on active fractions of Camellia nitidissima Chi, which contain this compound, have shown that they can inhibit the PI3K/Akt signaling pathway in non-small cell lung cancer and colon cancer cells[5][15]. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is another fundamental pathway controlling cell division and proliferation. Crosstalk between the PI3K/Akt and MAPK pathways is well-documented[5]. The same active fractions from Camellia have also been shown to regulate genes within the MAPK signaling pathway, suggesting a multi-targeted approach to inhibiting cancer cell growth[5][16].
Conclusion
This compound is a well-characterized flavonol triglycoside with defined physicochemical properties. Its solubility characteristics necessitate the use of organic solvents or specialized formulations for experimental work. The established protocols for its isolation and handling provide a solid foundation for further research. Emerging evidence of its ability to modulate key oncogenic signaling pathways, such as PI3K/Akt and MAPK, underscores its potential as a lead compound in the development of novel therapeutics. This guide serves as a critical technical resource for scientists aiming to explore the full pharmacological potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camellia japonica: A phytochemical perspective and current applications facing its industrial exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 135095-52-2 [amp.chemicalbook.com]
- 10. This compound | 类黄酮 | MCE [medchemexpress.cn]
- 11. scialert.net [scialert.net]
- 12. Bioactivity-Guided Isolation of Secondary Metabolites from Camellia fascicularis: Antioxidative Antibacterial Activities and Anti-Inflammatory Hypoglycemic Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identifying Active Compounds and Mechanism of Camellia nitidissima Chi on Anti-Colon Cancer by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. <i>Camellia sinensis</i>: Insights on its molecular mechanisms of action towards nutraceutical, anticancer potential and other therapeutic applications - Arabian Journal of Chemistry [arabjchem.org]
Camelliaside A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A is a naturally occurring flavonol triglycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of kaempferol, it belongs to a class of flavonoids widely recognized for their antioxidant and other health-promoting properties. This technical guide provides an in-depth overview of the natural sources, distribution in plants, and methodologies for the extraction, isolation, and quantification of this compound. Furthermore, it explores a putative signaling pathway potentially modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is primarily found within the plant genus Camellia, a member of the Theaceae family. The distribution of this compound appears to be concentrated in specific parts of the plants, particularly the seeds and leaves.
Documented Plant Sources
Current research has identified this compound in the following Camellia species:
-
Camellia sinensis (L.) Kuntze : Commonly known as the tea plant, the seeds of Camellia sinensis are a confirmed source of this compound.[1]
-
Camellia oleifera Abel. : The seed pomace, a byproduct of oil extraction from C. oleifera seeds, has been shown to contain this compound.[2] This suggests that the compound remains in the seed meal after oil processing.
-
Camellia nitidissima Chi : Also known as the golden camellia, the leaf saponin fraction of this species has been found to contain this compound.
While these species are confirmed sources, it is plausible that this compound is present in other species of the Camellia genus, which comprises over 220 described species. Further research is required to fully elucidate its distribution across the genus.
Quantitative Distribution in Plant Tissues
Quantitative data on the concentration of this compound is limited. However, available information indicates variability in its content depending on the plant species and the tissue analyzed. The following table summarizes the currently available quantitative data.
| Plant Species | Plant Part | Analytical Method | Concentration/Relative Content | Reference |
| Camellia nitidissima Chi | Leaves (Saponin fraction) | UPLC-Q-TOF-MS/MS | 1.36% (relative content) | [3] |
| Camellia oleifera Abel. | Meal (Seed byproduct) | Not Specified | 13.34% (extraction yield of a kaempferol glycoside mixture including a compound structurally similar to this compound) | [4] |
Note: The data for C. oleifera represents the extraction yield of a mixture of two kaempferol glycosides, one of which is structurally analogous to this compound, obtained under optimized mechanochemical-assisted extraction conditions.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials, synthesized from various published studies on kaempferol glycosides from Camellia species.
General Workflow for Extraction and Isolation
The following diagram illustrates a general workflow for the extraction and isolation of this compound from Camellia plant material.
Detailed Methodologies
2.2.1. Plant Material Preparation
-
Drying: Fresh plant material (seeds, leaves, or seed pomace) should be dried to a constant weight to prevent enzymatic degradation of flavonoids. This can be achieved by air-drying in a shaded, well-ventilated area or by using a lyophilizer (freeze-dryer).
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder or mill. This increases the surface area for efficient solvent extraction.
2.2.2. Extraction
Several methods can be employed for the extraction of this compound.
-
Mechanochemical-Assisted Extraction (MCAE): This method has been shown to be efficient for the extraction of kaempferol glycosides from Camellia oleifera meal.[4]
-
Mix the powdered plant material with a solid base, such as NaOH, at a specific ratio (e.g., 20:1 g/g material to NaOH).
-
Grind the mixture in a planetary ball mill for a specified time (e.g., 15 minutes).
-
Transfer the ground mixture to an extraction vessel.
-
Add the extraction solvent (e.g., water or aqueous ethanol) at a defined solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Agitate the mixture at a controlled temperature for a set duration (e.g., 60 minutes).
-
Separate the extract from the solid residue by filtration or centrifugation.
-
-
Solvent Extraction (Maceration or Soxhlet):
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Soxhlet Extraction: Continuously extract the powdered plant material in a Soxhlet apparatus with a suitable solvent (e.g., methanol or ethanol) for several hours until the extraction is complete.
-
2.2.3. Purification
-
Solvent Partitioning (Optional): The crude extract can be partitioned between immiscible solvents (e.g., n-butanol and water) to achieve a preliminary separation of compounds based on their polarity. Flavonoid glycosides typically partition into the more polar n-butanol phase.
-
Column Chromatography:
-
Pack a glass column with a stationary phase such as silica gel or polyamide.
-
Dissolve the concentrated extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., a gradient of ethyl acetate in n-hexane, followed by a gradient of methanol in ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions enriched with this compound and concentrate them.
-
Inject the concentrated fraction into a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient (e.g., acetonitrile and water, both with a small percentage of formic or acetic acid) to achieve fine separation.
-
Collect the peak corresponding to this compound.
-
2.2.4. Quantification by HPLC-UVD
A validated HPLC-UVD method can be used for the quantification of this compound in plant extracts.[5]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where kaempferol glycosides show maximum absorbance (e.g., around 265 nm or 350 nm).
-
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the plant extract (appropriately diluted) and determine the peak area corresponding to this compound.
-
Quantification: Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.
Putative Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related kaempferol glycosides and flavonoid-rich extracts from Camellia species provides strong indications of its potential molecular mechanisms. The PI3K/Akt and MAPK signaling pathways, which are crucial regulators of cell proliferation, survival, and inflammation, have been identified as targets for kaempferol and its glycosides.[6][7][8] A study on the saponin fraction of Camellia nitidissima, which contains this compound, demonstrated an inhibitory effect on non-small cell lung cancer via the PI3K-Akt and MAPK pathways.[3][9]
Based on this evidence, a putative signaling pathway for this compound's action, particularly in an anti-inflammatory or anti-cancer context, can be proposed.
This diagram illustrates that this compound may exert its effects by inhibiting key components of the PI3K/Akt and MAPK signaling cascades. Inhibition of these pathways can lead to a downstream reduction in the activation of transcription factors responsible for promoting cell proliferation and inflammation, and an increase in apoptosis. It is important to note that this is a proposed mechanism based on the activity of related compounds, and further research is needed to confirm the specific molecular targets of this compound.
Conclusion
This compound represents a promising natural product with potential applications in health and medicine. While its presence has been confirmed in several Camellia species, further studies are warranted to fully map its distribution and concentration across the genus and within different plant tissues. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound for further investigation. The exploration of its effects on signaling pathways, such as the PI3K/Akt and MAPK pathways, opens up exciting avenues for understanding its mechanism of action and potential therapeutic uses. This technical guide serves as a valuable resource to stimulate and support future research into this intriguing flavonol glycoside.
References
- 1. Camellia japonica - Wikipedia [en.wikipedia.org]
- 2. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Camelliaside A in Camellia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camelliaside A, a complex flavonol triglycoside found in Camellia species, particularly in the seeds of Camellia sinensis, has garnered interest for its potential biological activities.[1][2][3] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of flavonoid biosynthesis in Camellia. The guide details the enzymatic steps from primary metabolism to the formation of the kaempferol aglycone and its subsequent glycosylation. Detailed experimental protocols for key analytical and biochemical procedures are provided, and quantitative data from related studies are summarized. Visualizations of the biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of the molecular processes underlying the formation of this intricate natural product.
Introduction
Camellia sinensis, the tea plant, is a rich source of a diverse array of secondary metabolites, including a vast profile of flavonoids.[1][4] Among these, flavonol glycosides are a significant class of compounds contributing to the chemical makeup and potential health benefits of tea-derived products.[4][5] this compound, with its chemical structure determined as kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside, represents a highly modified flavonol, indicating a sophisticated and specific enzymatic machinery for its biosynthesis.[1][6] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production, metabolic engineering of Camellia species to enhance its content, and for the exploration of its pharmacological properties. This guide synthesizes the current understanding of the multi-step enzymatic reactions that lead to the formation of this compound.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the kaempferol aglycone through the general flavonoid biosynthesis pathway, and the subsequent sequential glycosylation of kaempferol to yield the final triglycoside structure.
Formation of the Kaempferol Aglycone
The synthesis of kaempferol begins with the phenylpropanoid pathway, which utilizes phenylalanine derived from the shikimate pathway. A series of core enzymes catalyze the formation of p-coumaroyl-CoA, the precursor for flavonoid biosynthesis.[7]
The key enzymatic steps leading to kaempferol are:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone into naringenin.
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.
-
Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to form the flavonol kaempferol.[7]
Glycosylation of Kaempferol to this compound
The final and most specific steps in the biosynthesis of this compound involve the sequential attachment of three sugar moieties to the kaempferol backbone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each exhibiting specificity for the sugar donor, the acceptor molecule, and the position of attachment. Based on the structure of this compound, a putative glycosylation sequence is proposed:
-
Glucosylation at the 3-O-position: The initial step is likely the attachment of a glucose molecule to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-glucoside. In Camellia sinensis, the enzyme CsUGT78A14 has been identified as a flavonoid 3-O-glucosyltransferase with activity towards kaempferol.[8][9]
-
Galactosylation of the 3-O-glucoside: Subsequently, a galactose molecule is attached to the 2-hydroxyl group of the glucose moiety. This step requires a specific UDP-galactose:flavonoid 3-O-glucoside 2"-O-galactosyltransferase. While specific enzymes for this reaction have not been fully characterized in Camellia, the presence of flavonol 3-O-galactosides suggests the existence of relevant galactosyltransferases, such as CsUGT78A15.[8][9]
-
Rhamnosylation of the 3-O-glucoside: The final step is the attachment of a rhamnose molecule to the 6-hydroxyl group of the initial glucose molecule. This requires a UDP-rhamnose:flavonoid 3-O-(2"-O-galactosyl)-glucoside 6"-O-rhamnosyltransferase. The enzyme responsible for this specific rhamnosylation in Camellia has not yet been identified.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is limited, data from studies on related enzymes and metabolites in Camellia sinensis provide valuable context. The following tables summarize relevant kinetic parameters of characterized UGTs and the content of related flavonoids in tea leaves.
Table 1: Kinetic Parameters of Characterized Camellia sinensis UGTs with Flavonoid Substrates
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| CsUGT73A20 | Kaempferol | 25.3 ± 2.1 | 12.5 ± 0.8 | [10] |
| CsUGT73A17 | Quercetin | 15.7 ± 1.2 | 10.3 ± 0.5 | [11] |
| CsUGT78A14 | Kaempferol | 8.9 ± 0.7 | 21.4 ± 1.1 | [12] |
| CsUGT78A15 | Kaempferol | 12.4 ± 1.3 | 18.7 ± 0.9 | [8] |
Table 2: Content of Kaempferol Glycosides in Camellia sinensis Leaves
| Compound | Content (µg/g dry weight) | Cultivar/Tissue | Reference |
| Kaempferol 3-O-glucoside | 150 - 450 | Various | [13] |
| Kaempferol 3-O-galactoside | 50 - 200 | Various | [13] |
| Kaempferol 3-O-rutinoside | 300 - 800 | Young leaves | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and Purification of UGTs
This protocol describes the expression of Camellia UGTs in E. coli for subsequent characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of Camellia sinensis using a suitable kit. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Cloning: The full-length open reading frame of the target UGT gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the recombinant protein is eluted with an imidazole gradient. The purity of the protein is assessed by SDS-PAGE.
UGT Enzyme Activity Assay
This protocol outlines a typical in vitro assay to determine the activity of a purified UGT.
Methodology:
-
Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 1 mM dithiothreitol (DTT), 10 µg of purified recombinant UGT, 2 mM UDP-sugar (e.g., UDP-glucose, UDP-galactose, or UDP-rhamnose), and 100 µM flavonoid substrate (e.g., kaempferol, kaempferol 3-O-glucoside).
-
Incubation: The reaction is initiated by the addition of the UDP-sugar and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an equal volume of methanol or acetonitrile.
-
Analysis: The reaction mixture is centrifuged to pellet any precipitate, and the supernatant is analyzed by HPLC or LC-MS to identify and quantify the reaction product.
Analysis of Flavonoid Glycosides by HPLC-MS
This protocol describes a general method for the analysis of this compound and its precursors.
Methodology:
-
Sample Preparation: Plant material is ground to a fine powder in liquid nitrogen and extracted with 80% methanol. The extract is filtered and diluted for analysis.
-
HPLC-MS System: An Agilent 1290 Infinity LC system coupled to an Agilent 6550 iFunnel Q-TOF MS is a suitable platform.[15]
-
Chromatographic Separation: A C18 reversed-phase column is used for separation. A typical mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A gradient elution is employed to separate the compounds.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode. The identification of this compound and its precursors is based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards or by fragmentation patterns in MS/MS mode.
Conclusion and Future Perspectives
The biosynthesis of this compound in Camellia species is a complex process involving the coordinated action of numerous enzymes. While the pathway to the kaempferol aglycone is well-established, the specific UDP-glycosyltransferases responsible for the intricate glycosylation pattern of this compound remain to be fully elucidated. The identification and characterization of these novel UGTs will be a key step in understanding the complete biosynthetic pathway. This knowledge will not only provide insights into the metabolic diversity of Camellia but also open avenues for the biotechnological production of this potentially valuable flavonoid through metabolic engineering of plants or microbial hosts. Further metabolomic studies are also needed to quantify the abundance of this compound in different Camellia species and tissues, which will aid in selecting promising germplasm for breeding and drug discovery programs. The experimental protocols provided in this guide offer a robust framework for researchers to pursue these exciting avenues of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity. | Semantic Scholar [semanticscholar.org]
- 4. maxapress.com [maxapress.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of a heat responsive UDP: Flavonoid glucosyltransferase gene in tea plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosyltransferase CsUGT78A14 Regulates Flavonols Accumulation and Reactive Oxygen Species Scavenging in Response to Cold Stress in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomic and Transcriptomic Analyses Reveal the Characteristics of Tea Flavonoids and Caffeine Accumulation and Regulation between Chinese Varieties (Camellia sinensis var. sinensis) and Assam Varieties (C. sinensis var. assamica) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Camellia sinensis Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]
Preliminary Biological Activity Screening of Camelliaside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camelliaside A, a flavonoid glycoside predominantly found in plants of the Camellia genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and anti-cancer properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key molecular pathways and experimental workflows to facilitate further research and development. While specific quantitative data for pure this compound is limited in some areas, this guide draws upon data from extracts of Camellia species, which are rich in this and structurally related flavonoids, to provide a foundational understanding of its potential bioactivities.
Introduction
This compound is a flavonol triglycoside. Its structure is based on a kaempferol aglycone linked to a sugar moiety. Flavonoids are a large class of plant secondary metabolites well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-proliferative activities. The unique structural features of this compound suggest it may be a promising candidate for drug discovery and development. This guide aims to consolidate the current knowledge on the biological activities of this compound and provide a practical resource for researchers in the field.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and related extracts from Camellia species. It is important to note that much of the existing research has been conducted on extracts, and further studies on the purified compound are warranted.
Table 1: Antioxidant Activity
| Assay | Test Substance | IC50 / EC50 Value | Reference Compound | Reference Compound IC50 / EC50 |
| DPPH Radical Scavenging | Camellia nitidissima leaf extract (n-butanol fraction) | 37.64 µg/mL | - | - |
| ABTS Radical Scavenging | Camellia nitidissima leaf extract (n-butanol fraction) | 14.74 µg/mL | - | - |
| DPPH Radical Scavenging | Camellia sinensis leaf extract (methanol) | 69.51 µg/mL | Ascorbic Acid | 10.70 µg/mL[1] |
| DPPH Radical Scavenging | Camellia japonica leaf extract | 23.74 µg/mL | - | -[2] |
| ABTS Radical Scavenging | Camellia japonica leaf extract | 23.74 µg/mL | - | -[2] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity
| Assay | Test Substance | IC50 Value | Target Cell/Enzyme |
| Arachidonate 5-Lipoxygenase Inhibition | This compound | 1.4 x 10⁻⁴ M | RBL-1 cells |
Table 3: Anti-cancer Activity
| Cell Line | Test Substance | IC50 Value |
| Caco-2 (colorectal carcinoma) | Camellia sinensis hydroalcoholic extract | > 800 µg/mL (significant inhibition at 800 µg/mL)[3] |
| MCF-7 (breast cancer) | Korean Camellia mistletoe methanol extract | 41 µg/mL |
| A549 (lung carcinoma) | Korean Camellia mistletoe methanol extract | 170 µg/mL |
| HepG2 (liver carcinoma) | Korean Camellia mistletoe methanol extract | ~68 µg/mL |
| HCT116 (colon cancer) | Korean Camellia mistletoe methanol extract | ~68 µg/mL |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific screening of this compound.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a blank (100 µL of methanol + 100 µL of sample solvent) and a control (100 µL of methanol + 100 µL of DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Anti-inflammatory Activity Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Anti-cancer Activity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the general workflows of the described experimental assays.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Workflow for Nitric Oxide Production Assay.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Postulated Inhibition of the MAPK/AP-1 Signaling Pathway by this compound.
Discussion and Future Directions
The preliminary data strongly suggest that this compound possesses a range of biological activities that are of therapeutic interest. Its antioxidant properties, demonstrated by the radical scavenging activities of this compound-rich extracts, indicate a potential role in mitigating oxidative stress-related pathologies. The potent inhibition of 5-lipoxygenase by pure this compound highlights its specific anti-inflammatory potential. [4]Furthermore, the cytotoxic effects of Camellia extracts against various cancer cell lines suggest that this compound may contribute to anti-proliferative activity.
The anti-inflammatory mechanism of related compounds is thought to involve the downregulation of key inflammatory pathways such as NF-κB and MAPK. [5][6][7][8]Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines and mediators, as depicted in the signaling pathway diagrams.
Future research should focus on several key areas:
-
Quantitative Analysis: There is a critical need for studies determining the IC50 values of purified this compound in a broader range of antioxidant and anti-cancer assays to accurately assess its potency.
-
Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways is essential for understanding its mechanism of action.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogues could lead to the design of more potent and selective therapeutic agents.
Conclusion
This compound is a promising natural product with demonstrated enzyme inhibitory activity and strong potential for antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and offering detailed experimental protocols and pathway visualizations to guide future investigations. Further rigorous scientific evaluation of purified this compound is imperative to fully unlock its therapeutic potential for the development of novel pharmaceuticals.
References
- 1. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Evaluation of Anticancer Activity of Camellia Sinensis in the Caco-2 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antioxidant properties of Camellia sinensis L. extract as a potential therapeutic for atopic dermatitis through NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Camelliaside A: A Literature Review of its Pharmacological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A, a flavonoid glycoside found in various Camellia species, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it is structurally related to compounds known for a wide array of biological activities. This technical guide provides a comprehensive literature review of the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts. While direct studies on isolated this compound are limited, this review consolidates evidence from research on extracts containing this compound and on structurally related molecules to build a comprehensive picture of its potential.
Antioxidant Potential
Flavonoids are well-established antioxidants, and evidence suggests that this compound contributes to the antioxidant capacity of Camellia extracts. The primary mechanism of antioxidant action for flavonoids is their ability to scavenge free radicals, thereby preventing oxidative damage to cellular components.
Quantitative Data for Antioxidant Activity
| Extract/Compound | Assay | IC50 Value | Source |
| Camellia japonica leaf extract | DPPH Radical Scavenging | 23.74 µg/mL[1] | [1] |
| Camellia sinensis leaf extract | DPPH Radical Scavenging | 69.51 µg/mL[2] | [2] |
| Camellia nitidissima n-butanol fraction | DPPH Radical Scavenging | 37.64 µg/mL[1] | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Methodology:
-
Preparation of Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test compound (this compound) stock solution and serial dilutions in a suitable solvent (e.g., methanol or DMSO).
-
Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.
-
Blank (solvent only).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound dilutions to respective wells.
-
Add the same volume of the positive control and blank solutions to their designated wells.
-
Add a specific volume of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH Radical Scavenging Assay Workflow
Anti-inflammatory Potential
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory properties, and evidence suggests this compound may act through the inhibition of key inflammatory enzymes.
Inhibition of Arachidonate 5-Lipoxygenase
A key finding points to the inhibitory effect of this compound and B on arachidonate 5-lipoxygenase (5-LOX).[3] The 5-LOX pathway is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation. While a specific IC50 value for this compound is not provided, the structurally similar Camelliaside C, isolated from the same source, demonstrated a clear inhibitory effect.
Quantitative Data for 5-Lipoxygenase Inhibition
| Compound | Target | Cell Line | IC50 Value | Source |
| Camelliaside C | Arachidonate 5-Lipoxygenase | RBL-1 (Rat Basophilic Leukemia) | 1.4 x 10⁻⁴ M [3] | [3] |
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme.
Principle: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes. The inhibitory effect of a compound can be measured by quantifying the reduction in the production of 5-LOX products.
Methodology:
-
Cell Culture and Enzyme Preparation:
-
Culture a suitable cell line expressing 5-LOX, such as rat basophilic leukemia (RBL-1) cells or isolated human neutrophils.
-
Prepare a cell lysate or a purified/recombinant 5-LOX enzyme solution.
-
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with various concentrations of the test compound (this compound) or a known 5-LOX inhibitor (e.g., Zileuton) for a specific time.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution or by placing on ice).
-
-
Product Quantification:
-
Extract the 5-LOX products (e.g., leukotriene B4) from the reaction mixture using a suitable organic solvent.
-
Quantify the products using methods such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 5-LOX activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
5-Lipoxygenase Inhibition Assay Workflow
Anti-Cancer Potential
The anti-proliferative and pro-apoptotic effects of plant-derived compounds are of significant interest in cancer research. Studies on extracts of Camellia nitidissima, which contains this compound, have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cells. These effects are linked to the modulation of key signaling pathways involved in cell growth and survival.
Modulation of PI3K/Akt and MAPK Signaling Pathways
Research on an active fraction of golden-flowered tea (Camellia nitidissima) containing this compound has shown that it inhibits the growth of EGFR-mutated NSCLC cell lines. Transcriptome analysis revealed that this inhibition is associated with the modulation of the PI3K-Akt and MAPK signaling pathways.[4] These pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.
Quantitative Data for Anti-Cancer Activity
Direct cytotoxic IC50 values for isolated this compound against cancer cell lines are not available in the reviewed literature. However, data from extracts of Camellia species provide an indication of their anti-cancer potential.
| Extract/Compound | Cell Line | Assay | IC50 Value | Source |
| Camellia nitidissima n-butanol fraction | Human Gastric Cancer Cells | MTT | 147.62 µg/mL (72h) [5] | [5] |
| Camellia sinensis ethanolic extract | MCF-7 (Breast Cancer) | SRB | 69.15 µg/mL [6] | [6] |
| Camellia sinensis ethyl acetate fraction | MCF-7 (Breast Cancer) | SRB | 23.45 µg/mL [6] | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Include untreated control cells and a positive control (a known cytotoxic drug).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Potential Inhibition of PI3K/Akt and MAPK Pathways by this compound
Neuroprotective Potential
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Natural compounds with antioxidant and anti-inflammatory properties are being investigated for their neuroprotective effects.
Evidence from Camellia Extracts
Extracts from the leaves of Camellia nitidissima have demonstrated neuroprotective effects in hydrogen peroxide-treated human neuroblastoma (SH-SY5Y) cells.[7][8] The protective mechanism is suggested to involve the enhancement of endogenous antioxidant defenses and the modulation of neurotrophic signaling pathways.[7][8] Although this compound is a component of these extracts, its specific contribution to the observed neuroprotective effects has not been elucidated.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neuroprotective effects.
Principle: A neurotoxic agent (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta) is used to induce cell death. The ability of a test compound to prevent or reduce this cell death is a measure of its neuroprotective activity.
Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in appropriate media. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
-
Pre-treatment and Toxin Exposure:
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Induce neurotoxicity by exposing the cells to a neurotoxic agent.
-
Include control groups (untreated cells, cells treated with the toxin only, and cells treated with a known neuroprotective agent).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using methods such as the MTT assay, LDH release assay (measuring membrane integrity), or by direct cell counting (e.g., using Trypan Blue exclusion).
-
-
Mechanistic Studies (Optional):
-
To investigate the mechanism of neuroprotection, further assays can be performed, such as measuring reactive oxygen species (ROS) levels, assessing mitochondrial membrane potential, or analyzing the expression of key proteins involved in apoptosis or survival pathways via Western blotting.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control groups.
-
Determine the effective concentration of this compound that provides significant neuroprotection.
-
General Workflow for Neuroprotection Assays
Conclusion and Future Directions
The available literature suggests that this compound is a promising phytochemical with multifaceted pharmacological potential. Its likely contribution to the antioxidant, anti-inflammatory, and anti-cancer properties of Camellia extracts warrants further investigation. The inhibitory effect on 5-lipoxygenase and the modulation of the PI3K/Akt and MAPK signaling pathways are key areas for future mechanistic studies.
To fully realize the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to conduct studies on the isolated compound.
-
Quantitative Pharmacological Studies: Determining the specific IC50 values of isolated this compound in a range of antioxidant, anti-inflammatory, anti-cancer, and neuroprotective assays.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
-
Mechanism of Action: Further elucidating the molecular targets and signaling pathways modulated by this compound.
This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Cytotoxic Effects of Camellia sinensis Extract on Breast Cancer Cells | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 7. Neuroprotective effects of Camellia nitidissima Chi leaf extract in hydrogen peroxide-treated human neuroblastoma cells and its molecule mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Camelliaside A Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camelliaside A, a flavonoid glycoside predominantly found in plants of the Camellia genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The precise molecular mechanisms underlying these effects are not yet fully elucidated. This technical guide outlines a comprehensive in silico strategy for the identification and characterization of the molecular targets of this compound. By leveraging a combination of network pharmacology and molecular docking simulations, this guide provides a methodological framework for researchers to explore the polypharmacological nature of this natural compound. The proposed workflow, detailed experimental protocols for validation, and visualization of key signaling pathways aim to accelerate research into the therapeutic potential of this compound and facilitate its development as a novel pharmacological agent.
Introduction to this compound
This compound is a flavonoid glycoside belonging to the flavonol subclass. It is structurally characterized by a kaempferol aglycone linked to a sugar moiety.[1] Found in various species of the Camellia genus, this natural product is believed to contribute to the therapeutic effects associated with traditional remedies derived from these plants. Preliminary studies on extracts containing this compound suggest a range of biological activities, including anti-inflammatory and anticancer effects.[2][3][4] However, to fully harness its therapeutic potential, a detailed understanding of its molecular targets and mechanisms of action is imperative. In silico approaches offer a rapid and cost-effective means to predict these interactions and guide subsequent experimental validation.
Proposed In Silico Workflow for Target Identification
The identification of potential molecular targets for this compound can be systematically approached using a multi-step computational workflow. This process integrates network pharmacology to predict a broad spectrum of potential targets and molecular docking to investigate the specific binding interactions.
Network Pharmacology Approach
Network pharmacology is a powerful tool for predicting the potential targets of a bioactive compound by analyzing its interactions within a complex network of proteins and pathways.
Methodology
-
Compound Information Retrieval : The 2D structure of this compound is obtained from public databases such as PubChem (CID: 5748475).[1]
-
Target Prediction : The compound's structure is used as a query in target prediction databases like SwissTargetPrediction and the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP).[2][5] These platforms identify potential protein targets based on the principle of chemical similarity to known ligands.
-
Network Construction : A compound-target network is constructed using software like Cytoscape to visualize the interactions between this compound and its predicted targets.
-
Pathway and Functional Enrichment Analysis : The list of putative targets is subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways that are most likely to be modulated by this compound.
Molecular Docking Simulation
Molecular docking is employed to predict the binding affinity and interaction patterns of this compound with the high-priority targets identified through network pharmacology.
Putative High-Priority Targets
Based on in silico studies of structurally similar flavonoids from Camellia species, the following proteins are proposed as high-priority putative targets for this compound, particularly in the context of cancer:
-
VEGFA (Vascular Endothelial Growth Factor A) : A key regulator of angiogenesis.
-
AKT1 (RAC-alpha serine/threonine-protein kinase) : A central node in the PI3K-Akt signaling pathway, crucial for cell survival and proliferation.
-
EGFR (Epidermal Growth Factor Receptor) : A receptor tyrosine kinase often dysregulated in cancer.
-
SRC (Proto-oncogene tyrosine-protein kinase Src) : Involved in cell growth, differentiation, and survival.
-
PIK3R1 (Phosphoinositide 3-kinase regulatory subunit 1) : A regulatory subunit of PI3K.
-
HMOX-1 (Heme oxygenase 1) : An enzyme with antioxidant and anti-inflammatory properties, also implicated in cancer.
Molecular Docking Protocol (Utilizing AutoDock Vina)
-
Protein Preparation : The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and Kollman charges are added using AutoDock Tools.
-
Ligand Preparation : The 3D structure of this compound is obtained from PubChem and optimized for docking by assigning rotatable bonds.
-
Grid Box Generation : A grid box is defined around the active site of each target protein to encompass the potential binding pocket.
-
Docking Simulation : Molecular docking is performed using AutoDock Vina to predict the binding poses and affinities of this compound within the active sites of the target proteins.
-
Analysis of Results : The docking results are analyzed to identify the pose with the lowest binding energy (highest affinity) and to visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.
Illustrative Quantitative Data
The following table presents hypothetical binding affinities for this compound with its putative targets, as would be generated from molecular docking studies. Note: This data is for illustrative purposes only and is not derived from actual experimental or computational results.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |
| VEGFA | 1FLT | -8.5 | LYS46, GLU47, HIS86 |
| AKT1 | 4EKL | -9.2 | LEU156, GLY157, LYS158 |
| EGFR | 2J6M | -9.8 | MET793, LYS745, ASP855 |
| SRC | 2SRC | -8.9 | LEU273, ARG318, THR338 |
| PIK3R1 | 2V1Y | -8.3 | TYR685, LYS890, ASP891 |
| HMOX-1 | 1N3U | -7.9 | HIS25, LYS18, GLY139 |
Key Signaling Pathways
The putative targets of this compound are implicated in several critical signaling pathways related to cancer cell proliferation, survival, and angiogenesis.
Experimental Validation Protocols
The in silico predictions must be validated through rigorous experimental assays.
General Experimental Workflow
Detailed Methodologies
-
Enzyme-Linked Immunosorbent Assay (ELISA) : To quantify the inhibition of secreted proteins like VEGFA in cell culture supernatants after treatment with this compound.
-
Western Blot Analysis : To determine the effect of this compound on the protein expression levels and phosphorylation status of target proteins (e.g., p-AKT, p-EGFR) in cancer cell lines.
-
Quantitative Real-Time PCR (qRT-PCR) : To measure the changes in mRNA expression levels of the target genes upon treatment with this compound.
-
Cell Viability and Apoptosis Assays (e.g., MTT, Annexin V/PI staining) : To assess the functional consequences of target inhibition on cancer cell proliferation and survival.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) : To quantitatively measure the binding affinity and kinetics of this compound to its purified target proteins.
Conclusion
The in silico approach detailed in this guide provides a robust framework for the systematic identification and characterization of the molecular targets of this compound. By integrating network pharmacology and molecular docking, researchers can generate testable hypotheses regarding its mechanism of action. The putative targets and pathways identified, including key regulators of cancer progression like VEGFA, AKT1, and EGFR, highlight the potential of this compound as a multi-targeting therapeutic agent. Rigorous experimental validation of these computational predictions is a critical next step to unlock the full therapeutic potential of this promising natural product.
References
- 1. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identifying Active Compounds and Mechanism of Camellia nitidissima Chi on Anti-Colon Cancer by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Analgesic Activities of a Novel Biflavonoid from Shells of Camellia oleifera [mdpi.com]
- 4. Evaluation of Anticancer Activity of Camellia Sinensis in the Caco-2 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Camelliaside A CAS number and chemical identifiers
An In-depth Technical Guide to Camelliaside A
This guide provides a comprehensive overview of the chemical properties and biological activities of this compound, a flavonoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development.
Core Chemical Identifiers
This compound is a complex flavonoid triglycoside that has been isolated from sources such as the seeds of Camellia sinensis and Camellia oleifera.[1][2] Its chemical identity is defined by a range of identifiers, crucial for accurate documentation and database searches.
| Identifier Type | Identifier |
| CAS Number | 135095-52-2[2][3][4][5][6] |
| Molecular Formula | C₃₃H₄₀O₂₀[2][3][4] |
| Molecular Weight | 756.66 g/mol [2][5] |
| IUPAC Name | 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one[3] |
| PubChem CID | 5748475[3] |
| InChI | InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)51-28-21(41)17(9-35)50-33(30(28)53-32-26(46)24(44)20(40)16(8-34)49-32)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25+,26+,28-,30+,31-,32-,33+/m0/s1[3] |
| InChIKey | WSDPAECYOJCNFT-XAGFQBSHSA-N[3] |
| Canonical SMILES | C[C@H]1[C@@H](--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)CO)O)O)O">C@HO[C@H]4--INVALID-LINK--C5=C(OC6=CC(=CC(=C6C5=O)O)O)C7=CC=C(C=C7)O)O)O">C@@HO[3] |
| Synonyms | Kaempferol-Gal-Rha-Glu, DTXSID10159250, kaempferol 3-O-(2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl)-beta-D-glucopyranoside[3] |
Physicochemical Properties
| Property | Value |
| Appearance | Off-white to light yellow solid[2] |
| Density (Predicted) | 1.79±0.1 g/cm³[5][6] |
| Boiling Point (Predicted) | 1097.2±65.0 °C[5] |
| Flash Point (Predicted) | 344.1±27.8 °C[6] |
| pKa (Predicted) | 6.20±0.40[5] |
| Water Solubility (Predicted) | Practically insoluble (0.055 g/L) at 25 °C[5][6] |
| λmax | 214, 263, 330 nm[4] |
Biological Activity and Potential Applications
This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation. It is a known flavonoid with radical scavenging and enzyme inhibitory activities.[4]
Enzyme Inhibitory and Radical Scavenging Activity
| Target | Activity | Assay Conditions |
| Superoxide Radicals | IC₅₀ = 137.44 µM[4] | Cell-free assay[4] |
| Monoamine Oxidase B (MAO-B) | Inhibitory at 1 µM[4] | Recombinant human MAO-B in a cell-free assay[4] |
| 5-Lipoxygenase (5-LO) | IC₅₀ = 390 µM[4] | RBL-1 rat basophilic leukemia cells[4] |
| Arachidonate 5-lipoxygenase | IC₅₀ = 1.4 x 10⁻⁴ M[7] | RBL-1 cells[7] |
Experimental Protocols
Isolation of this compound
A detailed protocol for the isolation of this compound and the related Camelliaside B from the seeds of Camellia sinensis has been described. The methodology involves spectroscopic, chemical, and enzymatic studies to determine the structure of these novel flavonol triglycosides.[1] The structural determination was based on FAB-MS, UV, IR, ¹H- and ¹³C-NMR spectroscopy, along with enzymatic transformation.[7]
UPLC-Q-TOF-MS/MS for Active Fraction Analysis
For the qualitative and quantitative analysis of active fractions containing compounds like this compound from Camellia nitidissima Chi, a UPLC-Q-TOF-MS/MS method can be employed.[8]
-
Sample Preparation : The sample is dissolved in methanol and filtered through a 0.22 µm microfiltration membrane.[8]
-
Chromatography : An Agilent SB-C18 column (1.8 µm, 2.1 mm × 100 mm) is used.[8]
-
Mobile Phase :
-
Elution Gradient :
Logical Relationship of this compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of this compound.
References
- 1. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | CAS#:135095-52-2 | Chemsrc [chemsrc.com]
- 7. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase [pubmed.ncbi.nlm.nih.gov]
- 8. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Camelliaside A: A Comprehensive Technical Guide to its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A, a complex flavonol triglycoside, is a significant secondary metabolite found predominantly in the seeds and flowers of various Camellia species, including the commercially important Camellia sinensis (tea plant) and Camellia oleifera.[1][2] As a member of the flavonoid family, this compound plays a crucial role in the plant's defense mechanisms and adaptation to environmental stressors.[3] This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, role in plant secondary metabolism, and the experimental methodologies used for its study. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.
Chemical Profile
-
IUPAC Name: 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one[4]
-
Class: Flavonoids, specifically a flavonol triglycoside.[1][2] It consists of the aglycone kaempferol linked to a triglycoside moiety at the 3-hydroxyl position. The sugar chain is composed of glucose, galactose, and rhamnose.[2]
Biosynthesis of this compound
The biosynthesis of this compound is an intricate process that originates from the general phenylpropanoid pathway, leading to the flavonoid core structure, which is then further modified by glycosylation. The proposed biosynthetic pathway is detailed below.
Phenylpropanoid and Flavonoid Core Biosynthesis
The synthesis of the kaempferol aglycone of this compound begins with the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL), converts phenylalanine to p-coumaroyl-CoA.[5]
Chalcone synthase (CHS), a key enzyme in the flavonoid pathway, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6] Chalcone isomerase (CHI) subsequently isomerizes naringenin chalcone to its corresponding flavanone, naringenin.[5][6]
Naringenin is then hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol.[6] Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.[6][7]
Glycosylation of Kaempferol
The final steps in the biosynthesis of this compound involve the sequential addition of sugar moieties to the kaempferol backbone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). While the exact sequence and specific UGTs for this compound are not fully elucidated, the general mechanism involves the transfer of sugar residues from activated sugar donors (e.g., UDP-glucose, UDP-galactose, UDP-rhamnose) to the flavonoid acceptor.
Based on the structure of this compound, the proposed glycosylation steps are:
-
Glucosylation: A flavonoid 3-O-glucosyltransferase (F3GlcT) attaches a glucose molecule to the 3-hydroxyl group of kaempferol.[7]
-
Galactosylation and Rhamnosylation: Subsequently, a galactosyltransferase and a rhamnosyltransferase add galactose and rhamnose units to the initial glucose molecule. The specific linkages are Gal(1→2) and Rha(1→6) to the glucose.[2]
Role in Plant Secondary Metabolism
Flavonoids, including this compound, are crucial for the survival and propagation of plants. Their roles are multifaceted and include:
-
Defense against Biotic Stress: Flavonoids can act as antimicrobial and insecticidal agents, protecting the plant from pathogens and herbivores. The accumulation of these compounds in seeds and flowers suggests a protective role for these vital reproductive tissues.
-
Response to Abiotic Stress: The biosynthesis of flavonoids is often induced by various environmental stressors such as UV radiation, drought, and nutrient deficiency.[3][8][9] Flavonols like kaempferol and its glycosides are known to accumulate in response to these stresses and can function as antioxidants, mitigating cellular damage caused by reactive oxygen species (ROS).[10]
-
Pollinator Attraction: While this compound itself is not a pigment, other flavonoids are responsible for the coloration of flowers, which is essential for attracting pollinators. The presence of this compound in flowers may be part of a broader chemical profile that influences pollinator behavior.
-
Regulation of Plant Development: Flavonols can act as endogenous regulators of auxin transport, thereby influencing plant growth and development.[10]
Quantitative Data
The concentration of this compound and related flavonol glycosides can vary significantly depending on the Camellia species, the specific cultivar, the part of the plant, and environmental conditions. The following table summarizes available quantitative data.
| Plant Material | Compound | Concentration | Analytical Method | Reference |
| Camellia sinensis flower buds | Kaempferol 3-O-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside | Varies by region | LC-MS | [11] |
| Camellia sinensis flower buds | Kaempferol 3-O-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside | Varies by region | LC-MS | [11] |
| Camellia sinensis 'Zhenghe Dabaicha' | Acylated kaempferol tetraglycoside | High | HPLC | [12] |
| Camellia sinensis 'Wannong 95' | Acylated kaempferol tetraglycoside | High | HPLC | [12] |
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from Camellia seeds, based on methodologies reported in the literature.[2][13]
-
Preparation of Plant Material: Air-dry and grind the seeds of Camellia sinensis into a fine powder.
-
Defatting: Extract the powdered seeds with n-hexane at room temperature to remove lipids. Discard the hexane extract.
-
Methanol Extraction: Macerate the defatted seed powder with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.
-
Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
-
Chromatographic Separation: Subject the n-butanol fraction to a series of chromatographic techniques for purification.
-
Column Chromatography: Use a silica gel column eluted with a gradient of chloroform-methanol-water or a Diaion HP-20 column eluted with a gradient of water-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) to achieve final purification of this compound.
-
Analytical Methodology: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound in plant extracts.[14][15]
-
Sample Preparation:
-
Weigh approximately 100 mg of finely powdered plant material.
-
Add 1.2 mL of 70% methanol and vortex thoroughly.
-
Store at 4°C overnight to facilitate extraction.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane into an autosampler vial.[14]
-
-
UPLC Conditions (Representative):
-
Column: Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 2-5 µL.
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. For kaempferol glycosides, the precursor ion would be [M-H]-, and product ions would correspond to the fragmentation of the glycosidic bonds and the aglycone.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
-
Structural Elucidation
The structure of this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate mass and elemental composition. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help to identify the aglycone and the sequence of sugar units.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the structure, including the attachment points of the sugars and their stereochemistry.[13][16][17]
Signaling Pathways Influencing this compound Production
The biosynthesis of flavonoids, including this compound, is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli.
-
Jasmonate (JA) Signaling: Jasmonic acid and its derivatives are plant hormones involved in defense responses. Treatment with methyl jasmonate (MeJA) has been shown to induce the expression of key genes in the flavonoid biosynthetic pathway, such as PAL, CHS, and FLS, leading to the accumulation of flavonoids in Camellia species.[5] This suggests that JA signaling plays a positive regulatory role in the production of compounds like this compound, particularly in response to herbivory or pathogen attack.
-
Light Signaling: Light is a critical environmental factor that influences flavonoid biosynthesis. Light perception by photoreceptors can trigger signaling cascades that upregulate the expression of transcription factors (e.g., MYB, bHLH, WD40 proteins) which in turn activate the promoters of flavonoid biosynthetic genes. Increased light intensity has been correlated with higher levels of certain flavonoids in tea plants.[12]
Conclusion
This compound is a noteworthy secondary metabolite with a significant role in the chemical ecology and stress physiology of Camellia species. Understanding its biosynthesis, regulation, and function is crucial for leveraging the full potential of these plants, not only in traditional uses like tea and oil production but also in the development of novel pharmaceuticals and nutraceuticals. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other related flavonol glycosides, paving the way for future discoveries in the field of natural product science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camellia japonica: A phytochemical perspective and current applications facing its industrial exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Integrative Metabolome and Transcriptome Analysis Reveals the Regulatory Network of Flavonoid Biosynthesis in Response to MeJA in Camellia vietnamensis Huang - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid metabolites in tea plant (Camellia sinensis) stress response: Insights from bibliometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the knowledge of adaptive mechanisms mediating abiotic stress responses in Camellia sinensis [imrpress.com]
- 10. Frontiers | Functional Analyses of Flavonol Synthase Genes From Camellia sinensis Reveal Their Roles in Anther Development [frontiersin.org]
- 11. Flavonol glycosides with lipid accumulation inhibitory activity and simultaneous quantitative analysis of 15 polyphenols and caffeine in the flower buds of Camellia sinensis from different regions by LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maxapress.com [maxapress.com]
- 13. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolite Analysis of Camellia oleifera Fruit Pericarp Using UPLC-MS/MS: A Comparative Study of Three Oil Tea Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Camelliaside A from Camellia Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A is a flavonoid glycoside found in the seeds of Camellia species, such as Camellia sinensis and Camellia oleifera.[1] Flavonoids are a class of plant secondary metabolites known for their various biological activities, including antioxidant and anti-inflammatory properties. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][4] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Camellia seeds, as well as an overview of its potential biological activity.
Data Presentation
The efficiency of flavonoid extraction from Camellia seeds is influenced by various parameters, including the choice of solvent, extraction time, and temperature. While specific yield data for this compound is limited in publicly available literature, the following tables summarize the extraction yields of total polyphenols and flavonoids from Camellia species under different conditions, providing a valuable reference for optimizing this compound extraction.
Table 1: Total Polyphenol and Flavonoid Content in Camellia oleifera Abel Seed Dregs Extracts Using Different Solvents
| Solvent System | Total Polyphenol Content (mg/g) | Total Flavonoid Content (mg/g) |
| Water | 10.2 ± 0.5 | 3.1 ± 0.2 |
| Methanol | 15.8 ± 0.7 | 7.9 ± 0.4 |
| Ethanol | 12.5 ± 0.6 | 6.3 ± 0.3 |
| Glycerol | 18.9 ± 0.9 | 9.8 ± 0.5 |
| Glycerol + Ethanol | 20.1 ± 1.0 | 10.5 ± 0.6 |
| Propylene Glycol | 14.2 ± 0.7 | 7.1 ± 0.4 |
| Propylene Glycol + Ethanol | 17.5 ± 0.8 | 8.9 ± 0.5 |
| Butylene Glycol | 13.1 ± 0.6 | 6.7 ± 0.3 |
| Butylene Glycol + Ethanol | 16.8 ± 0.8 | 8.5 ± 0.4 |
Data adapted from a study on the extraction of polyphenols and flavonoids from Camellia seed dregs.
Table 2: Effect of Methanol Concentration on Saponin Yield from Camellia oleifera Seed Meal
| Methanol Concentration (%) | Extraction Temperature (°C) | Extraction Time (min) | Liquid-Solid Ratio | Saponin Yield (%) | Saponin Purity (%) |
| 75 | 55 | 210 | 4:1 | 25.26 | 36.15 |
While this table refers to saponins, it provides an indication of extraction efficiency using methanol from Camellia seed meal, a potential source of this compound.[5]
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from Camellia seeds, based on established methods for flavonoid isolation from plant materials.
Pre-treatment of Camellia Seeds
Proper preparation of the seed material is crucial for efficient extraction.
-
Cleaning: Remove any foreign materials such as leaves, twigs, and stones from the Camellia seeds.
-
Dehulling: The outer shells of the seeds should be removed to increase the surface area for extraction.
-
Drying: The dehulled seeds should be dried at a controlled temperature (e.g., 40-50°C) to reduce moisture content, which can interfere with solvent extraction.
-
Grinding: The dried seeds are then ground into a fine powder to maximize the surface area for solvent penetration.
Extraction of Crude Flavonoids
This protocol utilizes methanol for the extraction of flavonoids, including this compound.
-
Maceration:
-
Weigh 1 kg of powdered Camellia seeds and place them in a large container.
-
Add 5 liters of 80% methanol to the powder.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process with the residue two more times using fresh 80% methanol.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to remove the methanol.
-
The resulting aqueous extract will contain the crude flavonoid mixture.
-
Purification of this compound
A multi-step purification process is required to isolate this compound from the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the aqueous extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Based on the polarity of flavonoid glycosides, this compound is expected to be enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Silica Gel Chromatography:
-
Concentrate the n-butanol fraction to dryness.
-
Dissolve the residue in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform and methanol).
-
Apply the sample to the top of the column and elute with the solvent gradient.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing this compound from the silica gel column and concentrate them.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC to obtain purified this compound.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of flavonoids.
-
Detection: Monitor the elution at a wavelength of approximately 280 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard to quantify the concentration in the extracted samples.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
Application Note and Protocol: High-Yield Purification of Camelliaside A Using a Multi-Step Column Chromatography Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A is a flavonoid triglycoside that has been isolated from plants of the Camellia genus, such as Camellia sinensis and Camellia japonica.[1][2] As a member of the flavonoid class of natural products, this compound is of interest to researchers for its potential biological activities. The development of efficient and scalable purification methods is crucial for obtaining high-purity this compound for pharmacological studies and potential drug development.
This application note provides a detailed protocol for the high-yield purification of this compound from a crude plant extract using a multi-step column chromatography approach. The strategy employs a sequential combination of macroporous resin chromatography for initial enrichment, followed by silica gel and Sephadex LH-20 chromatography for further separation and purification. This method is designed to be robust and scalable for laboratory and potential pilot-scale production.
Materials and Methods
2.1. Equipment
-
Glass chromatography columns of various sizes
-
Peristaltic pump or gravity feed setup
-
Fraction collector
-
Rotary evaporator
-
Freeze dryer (lyophilizer)
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Vortex mixer
-
Sonicator
-
pH meter
2.2. Chemicals and Reagents
-
Methanol (HPLC grade)
-
Ethanol (95%, analytical grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Deionized water
-
Formic acid (or Acetic acid)
-
This compound standard (for analytical purposes)
-
Macroporous adsorbent resin (e.g., Amberlite® XAD7HP or similar)
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
TLC plates (silica gel 60 F254)
Experimental Protocols
3.1. Stage 1: Extraction and Preparation of Crude Extract
-
Source Material: Dried and powdered leaves or seeds of Camellia sinensis or Camellia japonica.
-
Extraction:
-
Macerate 1 kg of the powdered plant material with 10 L of 70% aqueous ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Suspend the crude extract in deionized water and partition sequentially with n-hexane and ethyl acetate to remove non-polar and moderately polar impurities. The aqueous fraction, containing the polar glycosides, is retained.
-
Concentrate the final aqueous extract and lyophilize to yield a dry powder.
-
3.2. Stage 2: Macroporous Resin Column Chromatography (Enrichment)
This step aims to enrich the total flavonoid glycosides and remove sugars, salts, and other highly polar impurities.
-
Column Preparation:
-
Select a glass column with an appropriate diameter-to-height ratio (e.g., 1:5 to 1:10).
-
Pre-soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water to remove the ethanol.
-
Pack the column with the prepared resin to the desired bed volume.
-
Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.
-
-
Sample Loading and Elution:
-
Dissolve the lyophilized crude extract powder in a minimal amount of deionized water.
-
Load the sample solution onto the equilibrated column at a flow rate of 1-2 BV/h.
-
Wash the column with 3-5 BV of deionized water to remove unbound impurities.
-
Elute the flavonoid glycosides with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95% ethanol), collecting 1 BV fractions.
-
Monitor the fractions by analytical HPLC or TLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate using a rotary evaporator. Lyophilize to obtain an enriched flavonoid powder.
-
3.3. Stage 3: Silica Gel Column Chromatography
This stage separates the enriched flavonoid fraction based on polarity.
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., ethyl acetate).
-
Pack the column with the silica gel slurry.
-
Equilibrate the column with the initial mobile phase until the bed is stable.
-
-
Sample Loading and Elution:
-
Adsorb the enriched flavonoid powder from Stage 2 onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column bed.
-
Elute the column with a gradient of ethyl acetate and methanol (e.g., starting with 100% ethyl acetate and gradually increasing the proportion of methanol).
-
Collect fractions and monitor for the presence of this compound using analytical HPLC.
-
Pool the fractions containing this compound of the highest purity and concentrate to dryness.
-
3.4. Stage 4: Sephadex LH-20 Column Chromatography
This final step purifies this compound based on molecular size and polarity, effectively removing remaining impurities.
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Pack the column with the swollen resin and equilibrate with methanol at a low flow rate.
-
-
Sample Loading and Elution:
-
Dissolve the partially purified this compound from Stage 3 in a minimal volume of methanol.
-
Load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a flow rate of 0.5-1 mL/min.
-
Collect small volume fractions and monitor by analytical HPLC.
-
Pool the fractions containing pure this compound and concentrate under reduced pressure.
-
Dry the final product under vacuum to obtain purified this compound.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for a representative purification run starting from 1 kg of dried plant material.
| Purification Stage | Starting Mass (g) | Mass of Fraction (g) | This compound Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 1000 | 120 | 1.5 | - | 100 |
| Macroporous Resin | 120 | 15 | 10 | 83.3 | 83.3 |
| Silica Gel | 15 | 2.5 | 55 | 91.7 | 76.4 |
| Sephadex LH-20 | 2.5 | 1.1 | >95 | 79.2 | 60.5 |
Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual yields and purities may vary depending on the starting material and experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the multi-step purification process for this compound.
Caption: Workflow for the high-yield purification of this compound.
Conclusion
The described multi-step column chromatography protocol provides a systematic and effective method for the isolation and purification of this compound from Camellia species. By employing a sequence of macroporous resin, silica gel, and Sephadex LH-20 chromatography, it is possible to achieve high purity (>95%) and a good overall yield. This protocol is a valuable tool for researchers and professionals in natural product chemistry and drug development who require a reliable source of high-purity this compound for further investigation. The methodology can be optimized and scaled to meet specific laboratory or production requirements.
References
Application Note: Quantification of Camelliaside A in Plant Extracts using HPLC-UVD
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UVD) method for the quantitative analysis of Camelliaside A in plant extracts. This method is crucial for researchers, scientists, and professionals in drug development for the quality control and standardization of plant-based products containing this bioactive compound. The protocol provides a reliable and reproducible approach for the accurate quantification of this compound, as demonstrated in studies on soybean (Glycine max L.) leaves.[1]
Introduction
This compound is a flavonoid glycoside found in various plants, including species of Camellia and soybean leaves. It is recognized for its potential health benefits, which has led to increased interest in its quantification for quality control of herbal products and for pharmacological studies. An accurate and precise analytical method is essential for the standardization of plant extracts and to ensure consistent dosage in related research and product development. The HPLC-UVD method presented here offers a specific, accurate, and precise means for quantifying this compound.[1]
Experimental
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable acid for mobile phase modification)
-
Methanol (for extraction)
-
Plant extract samples
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Ultraviolet-Visible Diode Array Detector (UVD)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The separation and quantification of this compound can be achieved using a reversed-phase HPLC method. The following conditions have been shown to be effective:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3][4] |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid)[5] |
| Flow Rate | 1.0 mL/min[2][4][6] |
| Injection Volume | 10 µL - 20 µL[4] |
| Column Temperature | 30-35 °C[7] |
| Detection | UV at 280 nm[3][5][7] |
Protocols
Standard Solution Preparation
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.
Sample Preparation
The extraction of this compound from plant material is a critical step for accurate quantification. A hot-water extraction method has been proven effective for soybean leaves.[1]
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh a specific amount of the powdered plant material and extract it with a defined volume of hot water or a suitable solvent like aqueous methanol.[8][9] The extraction can be facilitated by methods such as sonication or reflux.
-
Filtration and Centrifugation: Filter the extract to remove solid plant debris.[10] Further clarify the extract by centrifuging at high speed (e.g., 3500 rpm for 15 minutes).[8]
-
Final Preparation: Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.[6]
Caption: Workflow for the preparation of plant extracts for HPLC analysis.
HPLC-UVD Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration Curve: Inject the series of working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Caption: Protocol for the HPLC-UVD analysis of this compound.
Method Validation Summary
A comprehensive method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results.[2][4] The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the plant extract matrix. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (R²) > 0.999.[2][4] |
| Accuracy | Recovery rates should be within an acceptable range (e.g., 95-105%).[2][4] |
| Precision | Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be low (e.g., < 2%).[2][6] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Quantitative Data
The following table summarizes representative quantitative data from a validated HPLC-UVD method for this compound.[1]
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Regression Equation | y = ax + b (where y is peak area and x is concentration) |
| Correlation Coefficient (R²) | > 0.999 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 1.5% |
Conclusion
The HPLC-UVD method described in this application note provides a robust and reliable approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis, along with the method validation parameters, offer a comprehensive guide for researchers and industry professionals. This method is suitable for routine quality control and can be adapted for the analysis of this compound in various plant matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols: Camelliaside A Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A is a flavonol triglycoside that has been isolated from the seeds of Camellia sinensis and Camellia oleifera.[1][2] As a distinct phytochemical, it serves as a critical analytical standard for identification, quantification, and pharmacological research. Its proper handling, preparation, and storage are paramount to ensure the accuracy and reproducibility of experimental results. These application notes provide detailed protocols and data for the use of this compound as an analytical standard.
Physicochemical Properties and Handling
This compound is a white to light yellow crystalline powder.[1] It is known to be hygroscopic and can easily absorb moisture, which necessitates careful handling in a dry environment.[1]
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1][3] |
| Molar Mass | 756.66 g/mol | [1] |
| CAS Number | 135095-52-2 | [1][3] |
| Appearance | Off-white to light yellow solid/powder | [1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), methanol, and ethanol. Almost insoluble in water (0.055 g/L at 25°C). | [1] |
| pKa | 6.20 ± 0.40 (Predicted) |
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound standard. For long-term stability, the compound should be protected from light and moisture.
| Format | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[1][4] |
Note: Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[5][6]
Protocols for Standard Solution Preparation
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution for use in subsequent dilutions for various assays.
Materials:
-
This compound analytical standard
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a suitable tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 756.66 g/mol ), add 132.2 µL of DMSO.
-
Dissolution: Add the DMSO to the solid. Vortex thoroughly. If complete dissolution is not achieved, use an ultrasonic bath to aid the process.[1]
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Stock Solution Concentration Table:
| Target Concentration | Mass of this compound for 1 mL |
|---|---|
| 1 mM | 0.757 mg |
| 5 mM | 3.783 mg |
| 10 mM | 7.567 mg |
| 50 mM | 37.833 mg |
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solutions for In Vivo Studies
For animal studies, DMSO concentration should be minimized. The following formulation can be used to prepare a clear solution.
Protocol:
-
Prepare a high-concentration stock in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL.[1]
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
This protocol can yield a clear solution of at least 2.5 mg/mL.[1] It is recommended to prepare this working solution fresh on the day of use.
Protocol for Purity Analysis and Quantification
A UPLC-MS/MS method is highly sensitive and suitable for the quantification of this compound in complex matrices.[7][8] The following provides representative conditions based on methods for analyzing flavonol glycosides in Camellia sinensis.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple Quadrupole Mass Spectrometer (QQQ-MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., Zorbax Extend-C18) |
| Mobile Phase A | Water with 0.03-0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.03-0.1% Formic Acid |
| Gradient | Optimized for separation of flavonol glycosides |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | MS/MS in Multiple Reaction Monitoring (MRM) mode |
MS/MS Parameters (Hypothetical MRM Transition):
-
Ionization Mode: Negative ESI
-
Precursor Ion (Q1): m/z 755.7 [M-H]⁻
-
Product Ion (Q3): Fragment ions corresponding to the loss of sugar moieties (to be determined by direct infusion of the standard)
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound stock solution in the initial mobile phase composition to create a standard curve (e.g., from pg/mL to ng/mL range).
-
Sample Preparation: Extract this compound from the matrix of interest using a suitable solvent (e.g., 80% methanol).[9] Centrifuge and filter the supernatant before injection.
-
Injection & Analysis: Inject the prepared standards and samples onto the UPLC-MS/MS system.
-
Quantification: Integrate the peak area for the specific MRM transition of this compound. Construct a calibration curve from the standards and calculate the concentration in the unknown samples.
Caption: General workflow for quantification via UPLC-MS/MS.
Biological Context and Relevant Signaling Pathway
This compound belongs to the flavonoid class of compounds, which are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[10][11] While the specific pathways modulated by this compound are a subject of ongoing research, studies on structurally similar flavonol glycosides from Camellia species provide valuable insights. For instance, okicamelliaside, another flavonol glycoside, has been shown to exhibit potent anti-allergic effects by inhibiting the IgE-mediated mast cell degranulation pathway.[12] This involves the suppression of key signaling proteins.
The diagram below illustrates a representative signaling cascade that can be modulated by such compounds.[12]
Caption: Potential inhibitory action on an allergy signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification of flavonol glycosides in Camellia sinensis by MRM mode of UPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Camellia japonica: A phytochemical perspective and current applications facing its industrial exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A narrative review on the main chemical constituents and bioactivity of Camellia nitidissima Chi - Zheng - Longhua Chinese Medicine [lcm.amegroups.org]
In Vitro Anti-inflammatory Assays for Camelliaside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A, a flavonoid glycoside found in plants of the Camellia genus, is a subject of growing interest for its potential therapeutic properties. While extensive research has documented the anti-inflammatory effects of extracts from various Camellia species, specific data on the in vitro anti-inflammatory activity of isolated this compound is limited. However, studies on its derivatives and related compounds suggest a promising role in modulating inflammatory responses. This document provides a comprehensive guide for researchers interested in investigating the anti-inflammatory potential of this compound, offering detailed protocols for key in vitro assays and an overview of the relevant signaling pathways. The quantitative data presented herein is for Astragalin, an enzymatic hydrolysis product of this compound, providing a valuable reference for prospective studies on the parent compound.
Quantitative Data
The following table summarizes the reported in vitro anti-inflammatory activity of Astragalin, a derivative of this compound, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data serves as a benchmark for evaluating the potential efficacy of this compound.
| Compound | Assay | Cell Line | IC₅₀ (µg/mL) |
| Astragalin | Nitric Oxide (NO) Production | RAW 264.7 | 363 |
| Astragalin | Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | 134 |
| Astragalin | Interleukin-6 (IL-6) Production | RAW 264.7 | 289 |
Experimental Protocols
Herein, we provide detailed methodologies for essential in vitro assays to characterize the anti-inflammatory effects of this compound.
Cell Culture and Treatment
RAW 264.7 macrophage cells are a commonly used and appropriate model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine production).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the NO concentration.
-
Protocol:
-
Following cell treatment as described in section 1, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Principle: This sandwich ELISA uses a pair of specific antibodies to capture and detect the target cytokine.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6, IL-1β).
-
Briefly, coat a 96-well plate with a capture antibody.
-
Block the plate and then add the cell supernatants and standards.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to determine the protein expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Signaling Pathways and Visualization
The anti-inflammatory effects of many natural compounds, including those from Camellia species, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. LPS stimulation activates a phosphorylation cascade involving key kinases such as ERK, JNK, and p38, which in turn activate transcription factors like AP-1, leading to the expression of inflammatory genes.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro anti-inflammatory effects of this compound.
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is still emerging, the available data on its derivatives and the well-established effects of Camellia extracts provide a strong rationale for further investigation. The protocols and pathways detailed in this document offer a robust framework for researchers to explore the potential of this compound as a novel anti-inflammatory agent. Future studies employing these methods will be crucial in elucidating its precise mechanisms of action and therapeutic potential.
Application Notes and Protocols for Cell Viability and Cytotoxicity Assays with Camelliaside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A, a flavonoid glycoside found in plants of the Camellia genus, has garnered interest for its potential biological activities, including anticancer effects. This document provides detailed application notes and protocols for assessing the cell viability and cytotoxicity of this compound using the MTT assay as a primary example. While direct and extensive studies on isolated this compound are limited, this document compiles and extrapolates information from research on Camellia extracts rich in flavonoids, including this compound, and related compounds to provide a comprehensive guide. The protocols and data presented herein are intended to serve as a foundational resource for researchers investigating the cytotoxic properties of this compound.
Data Presentation: Cytotoxicity of Camellia Extracts and Related Compounds
The following tables summarize the cytotoxic activities of various Camellia extracts and compounds isolated from Camellia species against a range of cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Camellia Extracts and Constituents on Various Cancer Cell Lines
| Extract/Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Camellia oleifera bud ethanol extract | A549 | Non-small cell lung cancer | 57.53 ± 1.54 µg/mL | [1] |
| NCI-H1299 | Non-small cell lung cancer | 131.67 ± 4.32 µg/mL | [1] | |
| MRC-5 | Non-cancerous lung fibroblast | > 320 µg/mL | [1] | |
| L929 | Non-cancerous mouse fibroblast | 179.84 ± 1.08 µg/mL | [1] | |
| Purified tea flower saponins | A2780/CP70 | Cisplatin-resistant ovarian cancer | 2.71 µg/mL | [2] |
| OVCAR-3 | Ovarian cancer | 2.58 µg/mL | [2] | |
| IOSE-364 | Normal ovarian surface epithelium | 3.90 µg/mL | [2] | |
| Triterpenoid from C. japonica | LLC | Lewis lung carcinoma | 25.2 µM | [3] |
| HL-60 | Human promyelocytic leukemia | 21.7 µM | [3] | |
| Camellia sinensis hydroalcoholic extract | Caco-2 | Colorectal carcinoma | Significant inhibition at 800 µg/ml | [4] |
| L929 | Mouse normal fibroblast | No significant cytotoxicity | [4] |
Note: The data above is for extracts or other compounds from Camellia species, not isolated this compound. This information is provided as a proxy due to the limited availability of specific data for this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay for Cell Viability and Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound (or Camellia extract)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation with MTT, carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Workflows and Pathways
Experimental Workflow for MTT Assay
References
- 1. Phytochemical analysis and anticancer effect of Camellia oleifera bud ethanol extract in non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purified Tea (Camellia sinensis (L.) Kuntze) Flower Saponins Induce the p53-Dependent Intrinsic Apoptosis of Cisplatin-Resistant Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids from Camellia japonica and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of Camellia Sinensis in the Caco-2 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Mechanisms of Camelliaside A in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A, a flavonoid glycoside found in plants of the Camellia genus, has emerged as a promising natural compound with potential anti-cancer properties. This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound in various cancer cell lines. The primary focus is on its effects on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways, namely the PI3K/Akt and MAPK pathways.
Mechanism of Action Overview
Current research indicates that this compound exerts its anti-cancer effects through a multi-faceted approach. It has been shown to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and cause cell cycle arrest, preventing cancer cells from dividing and multiplying. Furthermore, evidence suggests that this compound may modulate critical intracellular signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and MAPK pathways, which are key regulators of cell growth, survival, and proliferation.
A study on a saponin-rich fraction of Camellia nitidissima, which contains this compound, revealed that its anti-proliferative effects on non-small cell lung cancer (NSCLC) cells are associated with the downregulation of the PI3K/Akt and MAPK signaling pathways.[1] This suggests that this compound may interfere with these critical pathways to halt cancer progression.
Further direct evidence comes from a study on Camellianin A (an alternative name for this compound), which demonstrated its ability to inhibit the proliferation of human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells. This study also confirmed that this compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase in these cell lines.
Data Presentation
Cell Viability Inhibition by this compound
The inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and related extracts in various cancer cell lines.
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Citation |
| NCI-H1975 | Non-Small Cell Lung Cancer | Compound 3 (an oleanane-type triterpene from C. nitidissima) | 13.37 ± 2.05 µM (48h) | [2] |
| BGC-823 | Gastric Cancer | JHC-4 (n-butanol extract from C. nitidissima) | Not specified | [3] |
| SGC-7901 | Gastric Cancer | JHC-4 (n-butanol extract from C. nitidissima) | Not specified | [3] |
Note: Data for purified this compound across a wide range of cell lines is still emerging. The data from related compounds and extracts provides preliminary insights into its potential potency.
Apoptosis Induction by this compound
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to induce apoptosis in cancer cells.
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Citation |
| MCF-7 | Control | 0.01 | 0.1 | 0.11 | |
| This compound (0.5 mM, 48h) | 1.0 | 0.46 | 1.46 | ||
| Hep G2 | Control | 0.7 | 2.7 | 3.4 | |
| This compound (0.8 mM, 48h) | 15.08 | 2.7 | 17.78 |
Cell Cycle Arrest Induced by this compound
This compound has been observed to cause cell cycle arrest, primarily at the G0/G1 checkpoint, thereby inhibiting cell division.
| Cell Line | Treatment | Effect on Cell Cycle | Citation |
| Hep G2 | This compound | Induces G0/G1 phase arrest | |
| MCF-7 | This compound | Induces G0/G1 phase arrest |
Quantitative data representing the percentage of cells in each phase of the cell cycle following this compound treatment is a key area for further investigation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[4]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.[5]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify the levels of key proteins in the PI3K/Akt and MAPK signaling pathways to determine the effect of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound in cancer cells.
Experimental Workflow
Caption: Workflow for investigating this compound's mechanism.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. The modulation of the PI3K/Akt and MAPK signaling pathways appears to be a key component of its mechanism of action. The provided protocols offer a framework for researchers to further investigate and quantify the effects of this compound in various cancer models, contributing to the development of novel cancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Camelliaside A: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A, a triterpenoid saponin found in various Camellia species, has garnered interest for its potential therapeutic properties. However, in vivo studies focusing on the isolated this compound are limited in publicly available scientific literature. The majority of preclinical research has been conducted using extracts or fractions rich in a variety of bioactive compounds, including this compound.
This document provides detailed application notes and protocols based on a key study investigating a Camellia leave saponins (CLS) fraction, of which this compound is a known constituent. The study explored the anti-tumor effects of this fraction in an animal model of non-small cell lung cancer (NSCLC), providing valuable insights into its potential mechanisms of action. The data and protocols presented herein are adapted from this research to guide future in vivo investigations.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of a Camellia leave saponins (CLS) fraction containing this compound in a non-small cell lung cancer (NSCLC) xenograft mouse model.
| Animal Model | Treatment Group | Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| BALB/c-nude mice with NCI-H1975 cell line xenografts | Low-dose CLS | 100 mg/kg, oral, daily | 13 days | Significant suppression of tumor growth (concentration-dependent) | [1] |
| Medium-dose CLS | 200 mg/kg, oral, daily | 13 days | Significant suppression of tumor growth (concentration-dependent) | [1] | |
| High-dose CLS | 400 mg/kg, oral, daily | 13 days | Significant suppression of tumor growth (concentration-dependent) | [1] | |
| Taxol (Positive Control) | 20 mg/kg, intravenous (tail vein), every 2 days | 13 days | Significant suppression of tumor growth | [1] | |
| Model Control | Vehicle | 13 days | Progressive tumor growth | [1] |
Note: The study reported no significant drug toxicity based on physiological, biochemical, and histological analyses of the liver and kidney.[1]
Experimental Protocols
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol outlines the in vivo assessment of the anti-tumor efficacy of a this compound-containing saponin fraction.
Objective: To evaluate the effect of the Camellia leave saponins (CLS) fraction on tumor growth in a murine xenograft model of human NSCLC.
Materials:
-
Animals: 5-week-old male BALB/c-nude mice.
-
Cell Line: NCI-H1975 (human non-small cell lung cancer cell line with EGFR mutation).
-
Vehicle: Appropriate vehicle for oral administration (e.g., sterile water, saline, or a solution of 1:1 anhydrous ethanol and castor oil for Taxol).
-
Test Article: Camellia leave saponins (CLS) fraction.
-
Positive Control: Taxol.
-
Reagents: Phosphate-buffered saline (PBS), cell culture medium.
Procedure:
-
Animal Acclimatization: House the mice in a temperature-controlled environment (24 ± 2°C) with a 12/12-hour light/dark cycle. Provide standard chow and water ad libitum. Allow for an acclimatization period of at least one week.
-
Tumor Cell Implantation:
-
Culture NCI-H1975 cells under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 150 µL of the cell suspension (containing 5 x 106 cells) into the axilla of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor development.
-
Measure tumor volume using vernier calipers. The formula for tumor volume is: (Length x Width2) / 2.
-
-
Group Allocation and Treatment:
-
Once the mean tumor volume reaches approximately 50 mm3, randomly divide the mice into treatment and control groups (n=6 per group).
-
Treatment Groups: Administer the CLS fraction orally at doses of 100, 200, and 400 mg/kg daily.
-
Positive Control Group: Administer Taxol via tail vein injection at 20 mg/kg every two days.
-
Model Control Group: Administer the vehicle orally on the same schedule as the treatment groups.
-
-
Efficacy Evaluation:
-
Continue treatment for 13 days.
-
Monitor and record the body weight of the mice and the tumor volume throughout the study.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
Collect major organs (e.g., liver, kidneys) for histological analysis to assess toxicity.
-
Signaling Pathways and Mechanisms of Action
Transcriptome analysis from the key study suggests that the anti-tumor effects of the Camellia leave saponins (CLS) fraction in NSCLC are mediated through the modulation of multiple signaling pathways, including the PI3K-Akt and MAPK signaling pathways.[1]
Experimental Workflow for NSCLC Xenograft Study
Caption: Workflow for the in vivo evaluation of this compound-containing fraction in an NSCLC mouse model.
PI3K-Akt and MAPK Signaling Pathwaysdot
References
Application Notes and Protocols for the Preclinical Formulation of Camelliaside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A is a flavonoid triglycoside first isolated from the seeds of Camellia sinensis and also found in Camellia oleifera seed pomace.[1][2][3] As a member of the kaempferol glycoside family, it holds potential for various therapeutic applications due to the known anti-inflammatory, antioxidant, and anti-cancer properties of flavonoids.[4][5][6][7] However, like many flavonoids, this compound exhibits poor aqueous solubility, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical studies.[8][9]
These application notes provide a comprehensive guide to formulating this compound for preclinical research. We will cover strategies to enhance its solubility and stability, detailed experimental protocols for three distinct formulation approaches, and methods for physicochemical characterization and in vitro performance testing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective formulations. Key properties are summarized in the table below. The low aqueous solubility and predicted pKa highlight the challenges in developing simple aqueous formulations for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₀ | [10] |
| Molecular Weight | 756.66 g/mol | [10][11] |
| Appearance | White to light yellow crystalline powder | [8][11] |
| Predicted pKa | 6.20 ± 0.40 | [8][11] |
| Aqueous Solubility | Predicted: 0.055 g/L (Almost insoluble) | [8] |
| Solubility in Organic Solvents | Soluble in DMSO, methanol, and ethanol | [8][12] |
Formulation Strategies for Preclinical Studies
Given the poor water solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability for preclinical evaluation.[13][14][15]
-
Co-solvent Systems: This is a straightforward approach involving the use of a mixture of water-miscible organic solvents to dissolve this compound. While simple to prepare, care must be taken to select biocompatible solvents and to avoid precipitation of the compound upon dilution in aqueous physiological fluids.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[16][17] This is a widely used technique to improve the solubility and stability of flavonoids.[1][16][18][19]
-
Lipid-Based Formulations (Liposomes): Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For poorly soluble drugs like this compound, liposomal formulations can improve solubility, protect the drug from degradation, and potentially modify its pharmacokinetic profile.[11][13][20][21]
The following sections provide detailed protocols for each of these formulation approaches.
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol provides a simple method for preparing a co-solvent-based solution of this compound suitable for initial preclinical screening. A suggested starting formulation is provided by commercial suppliers.[12][22]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm pore size)
Protocol:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL). Use sonication or gentle heating if necessary to aid dissolution.[12]
-
In a separate sterile vial, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio. For example, a common vehicle consists of 40% PEG300, 5% Tween-80, and 45% saline.[12]
-
Slowly add the this compound stock solution to the vehicle while stirring to achieve the final desired concentration. For a final formulation with 10% DMSO, add 1 part of the 25 mg/mL stock solution to 9 parts of the vehicle.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Store the formulation protected from light at 2-8°C.
Workflow for Co-solvent Formulation Preparation
Caption: Workflow for preparing a co-solvent formulation of this compound.
Protocol 2: Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility, based on methods used for other flavonoids like kaempferol.[1][16][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its higher solubility and safety profile.[18][19]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
-
Mortar and pestle
Protocol:
-
Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v in deionized water).
-
Add this compound to the HP-β-CD solution in a molar ratio that needs to be optimized (e.g., starting with 1:1).
-
Stir the mixture at room temperature for 24-72 hours, protected from light.
-
After stirring, freeze the solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.[17]
-
Grind the lyophilized powder using a mortar and pestle to ensure homogeneity.
-
Store the powdered inclusion complex in a desiccator at room temperature, protected from light.
-
For administration, the powder can be reconstituted in water or saline to the desired concentration.
Workflow for Cyclodextrin Complexation by Lyophilization
Caption: Workflow for preparing a this compound-cyclodextrin complex.
Protocol 3: Liposomal Formulation
This protocol details the preparation of liposomes encapsulating this compound using the thin-film hydration method, which is a common technique for flavonoid encapsulation.[11][13][20][23]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Protocol:
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. A typical lipid to drug molar ratio to start with is 10:1.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the inner wall of the flask.[23]
-
Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The volume of PBS will determine the final lipid concentration.
-
The resulting suspension of multilamellar vesicles (MLVs) can be sonicated in a bath sonicator or with a probe sonicator to reduce the particle size and form small unilamellar vesicles (SUVs).[23]
-
For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
To remove unencapsulated this compound, the liposome suspension can be centrifuged or dialyzed.
-
Store the final liposomal formulation at 4°C, protected from light.
Workflow for Liposome Preparation by Thin-Film Hydration
Caption: Workflow for preparing a liposomal formulation of this compound.
Characterization of Formulations
Proper characterization of the prepared formulations is essential to ensure quality, stability, and reproducibility.
Quantitative Analysis and Stability Assessment
A stability-indicating HPLC method should be developed and validated for the quantification of this compound in the formulations.[24][25][26][27]
Protocol for Stability Study:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a common starting point for flavonoids.[24][26]
-
Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Perform forced degradation studies on a stock solution of this compound to generate degradation products.[28] This involves exposing the solution to acidic, basic, oxidative, and photolytic stress conditions.
-
Store the prepared formulations under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and protected from light.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of each formulation, and determine the concentration of this compound using the validated HPLC method.
-
Assess the stability by monitoring the decrease in this compound concentration and the appearance of any degradation peaks.
Physicochemical Characterization
The following table summarizes the key characterization parameters for each formulation type.
| Formulation Type | Key Characterization Parameters | Analytical Technique |
| Co-solvent | Appearance, pH, this compound concentration | Visual inspection, pH meter, HPLC |
| Cyclodextrin Complex | Encapsulation efficiency, Dissolution rate, Particle size | HPLC, UV-Vis Spectroscopy, Dissolution apparatus, Dynamic Light Scattering (DLS) |
| Liposomes | Particle size and distribution, Zeta potential, Encapsulation efficiency, Morphology | Dynamic Light Scattering (DLS), Zeta potential analyzer, HPLC, Transmission Electron Microscopy (TEM) |
Encapsulation Efficiency (EE%) Calculation for Liposomes and Cyclodextrin Complexes:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
In Vitro Release Study
An in vitro release study is crucial to evaluate how the formulation releases this compound over time, which can be indicative of its in vivo performance.
Protocol for In Vitro Release:
-
Use a dialysis bag method or a Franz diffusion cell apparatus.
-
For the dialysis method, place a known amount of the formulation in a dialysis bag with a suitable molecular weight cutoff.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween-80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using the validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound, as a flavonoid from Camellia species, is suggested to exert some of its biological effects through the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR pathway.[4][8][22][29] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.[4][8][22][29]
PI3K/Akt/mTOR Signaling Pathway
Caption: Proposed modulation of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the development of appropriate formulations to overcome its poor aqueous solubility. The protocols provided in these application notes offer a starting point for researchers to prepare co-solvent, cyclodextrin-based, and liposomal formulations. It is essential to thoroughly characterize each formulation for its physicochemical properties, stability, and in vitro release profile to ensure the generation of reliable and reproducible data in preclinical studies. Further optimization of these formulations may be required based on the specific animal model and route of administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Two Kaempferol Glycosides Separated from Camellia Oleifera Meal by High-Speed Countercurrent Chromatography and Their Possible Application for Antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel formulations of Kaempferol and its monosaccharide derivatives for healing cancers and microbial infections [mnba-journal.com]
- 6. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles [mdpi.com]
- 11. Preclinical Safety Profile of an Oral Naringenin/Hesperidin Dosage Form by In Vivo Toxicological Tests [mdpi.com]
- 12. Development of a liposomal formulation of the natural flavonoid fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oatext.com [oatext.com]
- 17. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sugar coated liposomal flavonoid: a unique formulation in combating carbontetrachloride induced hepatic oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijariie.com [ijariie.com]
- 24. longdom.org [longdom.org]
- 25. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ajpaonline.com [ajpaonline.com]
- 27. asianjpr.com [asianjpr.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Camelliaside A Extraction from Tea Seed Cake
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction of Camelliaside A from tea seed cake, a major byproduct of Camellia oleifera oil production. The following sections offer troubleshooting advice for common experimental issues and answer frequently asked questions to streamline your research and development efforts.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction process in a question-and-answer format.
Question: Why is my this compound yield consistently low?
Answer: Low yield is a common issue that can stem from several factors, from initial sample preparation to the chosen extraction parameters. Consider the following potential causes and solutions:
-
Inadequate Sample Preparation: The physical state of the tea seed cake significantly impacts extraction efficiency. Large particle sizes limit solvent access to the target compounds.
-
Solution: Ensure the tea seed cake is dried to a moisture content below 10% and finely ground to a consistent particle size (e.g., 40-60 mesh). Proper pretreatment can disrupt the cellular structure and improve oil and phytochemical mobility.[1]
-
-
Suboptimal Extraction Method: The choice of extraction technique plays a crucial role. Conventional methods like maceration are often less efficient than modern techniques.
-
Incorrect Solvent and Parameters: The solvent's polarity, temperature, extraction time, and the solid-to-liquid ratio must be optimized for this compound, which is a flavonoid glycoside.[3][4]
Data Presentation: Comparison of Extraction Methods for Flavonoids and Saponins from Tea Seed Cake
| Extraction Method | Typical Solvent | Key Parameters | Outcome for Target Compounds (Flavonoids/Saponins) | Reference |
| Supercritical Fluid Extraction (SFE) | CO₂ with co-solvent (e.g., 60% Ethanol) | Temperature: 80°C; Pressure: 20 MPa (200 bar); Time: 150 min | High yield and purity for kaempferol glycosides (related to this compound). Consumes less organic solvent and time than conventional methods. | [5] |
| Ultrasound-Assisted Extraction (UAE) | 50-70% Ethanol | Temperature: 40-70°C; Time: 30-60 min; Power: 100-200 W | Significantly higher yield and shorter extraction time compared to maceration. Good for thermolabile compounds. | [1][2][8] |
| Microwave-Assisted Extraction (MAE) | 90% Methanol or 70% Ethanol | Time: 2-20 min; Temperature: Can reach high temperatures quickly. | Rapid extraction with reduced solvent consumption. Risk of thermal degradation if not controlled. | [2][9] |
| Conventional Solvent Extraction (Reflux) | 75% Methanol or Aqueous Ethanol | Temperature: ~82°C; Time: 3.3 hours; Solid-Liquid Ratio: 1:8.6 g/mL | A baseline method; generally lower efficiency and longer extraction times compared to advanced methods. | [10][11][12] |
Question: My final extract contains significant impurities. How can I improve its purity?
Answer: The presence of impurities like residual oils, pigments, and other saponins is a common challenge.
-
Solution 1: Pre-Extraction Defatting: Before the main extraction, wash the powdered tea seed cake with a non-polar solvent like petroleum ether or hexane. This step will remove the majority of residual lipids that can interfere with the isolation of polar compounds like this compound.[10]
-
Solution 2: Post-Extraction Purification: Crude extracts require further purification. Macroporous resin chromatography is highly effective for purifying flavonoid glycosides from extracts.[6] Alternatively, techniques like silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation.[13]
Question: I suspect my this compound is degrading during the extraction process. What can I do?
Answer: Flavonoid glycosides can be sensitive to high temperatures and prolonged exposure to certain conditions.
-
Solution: High temperatures can lead to the degradation of bioactive molecules.[8] Opt for extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or High Hydrostatic Pressure Extraction (HHPE).[8] If using a heat-based method, ensure the temperature is precisely controlled and the extraction time is minimized. For MAE, short extraction times (e.g., 2 minutes) can be effective while limiting degradation.[8]
Experimental Protocols
Recommended Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a robust method for achieving high-yield extraction of this compound.
1. Sample Preparation: a. Dry the Camellia oleifera seed cake in a hot air oven at 50-60°C until the moisture content is below 10%.[14] b. Grind the dried cake into a fine powder using a mechanical grinder. Sieve the powder to obtain a uniform particle size of 40-60 mesh. c. (Optional but Recommended) Perform a defatting step by refluxing the powder with petroleum ether for 2 hours. Discard the solvent and dry the powder completely.[10]
2. Extraction: a. Place 10 g of the prepared tea seed cake powder into a 250 mL Erlenmeyer flask. b. Add 100 mL of 70% aqueous ethanol solution (a 1:10 solid-to-liquid ratio). c. Place the flask in an ultrasonic bath or use an ultrasonic probe. d. Sonicate for 45 minutes at a controlled temperature of 60°C and a frequency of 40 kHz.[1][2]
3. Isolation and Concentration: a. After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid residue. b. Wash the residue with a small amount of the 70% ethanol solution to ensure complete recovery. c. Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol. d. The resulting aqueous concentrate can be freeze-dried to yield a crude powder extract of this compound.
4. (Optional) Further Purification: a. Dissolve the crude extract in distilled water and apply it to a pre-treated macroporous resin column. b. Wash the column with deionized water to remove sugars and other highly polar impurities. c. Elute the adsorbed flavonoids, including this compound, with a gradient of ethanol-water solutions (e.g., 30%, 50%, 70% ethanol). d. Collect the fractions and analyze them using HPLC to identify and pool the fractions rich in this compound.
Experimental Workflow for this compound Extraction
Caption: Workflow from raw tea seed cake to purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound? A1: The choice of solvent is critical and depends on the polarity of the target compound. This compound is a polar flavonoid glycoside. Polar solvents like methanol, ethanol, and their aqueous mixtures are effective.[7] Studies have shown that 70% ethanol often provides a good balance, extracting high amounts of polyphenols while being less toxic than methanol.[7] For supercritical fluid extraction, using ethanol as a co-solvent with CO₂ is necessary to extract these polar compounds.[5]
Q2: How does pH affect the extraction process? A2: The pH of the extraction solvent can influence the stability and solubility of phenolic compounds. For some flavonoids, a slightly acidic environment can improve stability and yield. You may consider adjusting the pH of your solvent (e.g., to pH 4-5) with a suitable acid like citric acid to see if it improves your extraction efficiency.
Q3: How can I identify and quantify the this compound in my extract? A3: High-Performance Liquid Chromatography (HPLC) is the standard method for both identifying and quantifying this compound. You will need a certified reference standard of this compound to create a calibration curve for quantification and to compare retention times for identification. UV-Vis spectroscopy can be used for a preliminary estimation of total flavonoid content, but it is not specific to this compound.[15]
Q4: What are the potential biological activities of this compound? A4: this compound is a flavonoid, a class of compounds known for a wide range of biological activities.[16] Flavonoids from Camellia species have demonstrated antioxidant, anti-inflammatory, and anticancer properties.[16][17] For instance, related compounds have been shown to inhibit inflammatory pathways like NF-κB and signaling pathways involved in cancer, such as the PI3K-Akt pathway.[17][18] An extract from camellia seed cake was also found to inhibit the ACOX1 enzyme, which is involved in glycolipid metabolism.[6]
Potential Anti-Inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. Extraction of Oils and Phytochemicals from Camellia oleifera Seeds: Trends, Challenges, and Innovations [mdpi.com]
- 2. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extract of camellia seed cake ameliorates glycolipid metabolism disorder in mice through inhibiting ACOX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijariie.com [ijariie.com]
- 8. Efficient extraction strategies of tea (Camellia sinensis) biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Triterpenoids Extracted from Camellia oleifera Seed Cake and the Molecular Mechanism Underlying Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of saponin from Camellia oleifera cake and evaluation of its antioxidant activity [agris.fao.org]
- 12. Extraction of saponin from Camellia oleifera cake and evaluation of its antioxidant activity | Semantic Scholar [semanticscholar.org]
- 13. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. phytojournal.com [phytojournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Camellia japonica: A phytochemical perspective and current applications facing its industrial exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identifying Active Compounds and Mechanism of Camellia nitidissima Chi on Anti-Colon Cancer by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Camelliaside A solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Camelliaside A in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid glycoside naturally found in plants of the Camellia genus, such as Camellia oleifera and Camellia sinensis[1][2][3]. Flavonoids, in general, are known for their potential therapeutic properties, including antioxidant and anti-inflammatory activities[4][5][6]. However, their utility in research and development is often hampered by their low solubility in aqueous solutions, which can pose challenges for in vitro and in vivo experimental setups[7][8]. This compound is almost insoluble in water under standard conditions[9].
Q2: What are the general physicochemical properties of this compound?
A2: Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C33H40O20 | [1][10] |
| Molecular Weight | 756.66 g/mol | [1][10] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in Water | Almost insoluble (0.055 g/L at 25°C) | [9] |
| Solubility in Organic Solvents | Soluble in DMSO, methanol, and ethanol | [1][9] |
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What should I do?
A3: Precipitation upon addition to aqueous buffers is a common issue due to the low aqueous solubility of this compound. Here are some immediate troubleshooting steps:
-
Vortexing/Mixing: Ensure the solution is thoroughly mixed after adding the stock solution.
-
Sonication: Use a sonicator to aid in the dispersion and dissolution of the compound[1][11].
-
Gentle Heating: Gently warming the solution can help increase solubility. However, be cautious about the thermal stability of this compound and your other experimental components.
-
Re-evaluate Solvent System: You may need to use a co-solvent system to maintain solubility in your final working solution. Refer to the detailed protocols below.
Q4: How should I prepare my initial stock solution of this compound?
A4: It is highly recommended to prepare your initial stock solution in an organic solvent where this compound has high solubility. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 100 mg/mL[1][12]. When using DMSO, it is critical to use a fresh, unopened bottle as DMSO is hygroscopic, and absorbed water can significantly impact the solubility of the product[1][11]. Ultrasonic assistance may be required to fully dissolve the compound in DMSO[1][12].
Q5: How should I store my this compound stock solution?
A5: To prevent degradation and maintain the activity of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1][11].
Troubleshooting Guide: Achieving Desired Concentrations in Aqueous Buffers
This guide provides detailed protocols for preparing this compound in aqueous-based solutions for your experiments.
Issue: My target concentration of this compound is precipitating in my saline-based buffer.
Solution: Employ a co-solvent system to enhance and maintain the solubility of this compound. Below are two validated protocols.
Protocol 1: Using PEG300 and Tween-80
This protocol is suitable for achieving a concentration of at least 2.5 mg/mL in a saline-based solution[1].
Experimental Protocol:
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.
-
Co-solvent Addition: In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mixing: Mix the solution thoroughly by vortexing until it is homogeneous.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture.
-
Final Mixing: Mix again by vortexing until the solution is clear.
-
Aqueous Buffer Addition: Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Final Homogenization: Vortex the final solution until it is a clear and homogeneous solution.
Workflow for Protocol 1
Caption: Workflow for solubilizing this compound with PEG300 and Tween-80.
Protocol 2: Using a Cyclodextrin-Based System
Cyclodextrins are used to encapsulate hydrophobic molecules, thereby increasing their aqueous solubility[7]. This protocol is effective for achieving a concentration of at least 2.5 mg/mL[1].
Experimental Protocol:
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Mixing: In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Homogenization: Vortex the solution thoroughly until it is clear and homogeneous.
Workflow for Protocol 2
Caption: Workflow for solubilizing this compound using SBE-β-CD.
Summary of Solubilization Strategies
The following table summarizes the solvent systems that have been successfully used to dissolve this compound for experimental use.
| Protocol | Solvent System Components | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.30 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.30 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.30 mM) |
Data sourced from MedChemExpress[1].
Disclaimer: The provided protocols and information are intended for research purposes only. It is crucial to perform small-scale pilot experiments to confirm the compatibility of these solvent systems with your specific experimental setup, including cell lines or animal models, to rule out any potential cytotoxicity or other confounding effects of the excipients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Biological Activity of Camellia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Biological Activity of Camellia Species [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | 类黄酮 | MCE [medchemexpress.cn]
Stability of Camelliaside A under different pH and temperature conditions
Disclaimer: To date, specific studies on the stability of Camelliaside A under varying pH and temperature conditions are not extensively available in public literature. The following information is curated for researchers, scientists, and drug development professionals, drawing upon established knowledge of the stability of structurally similar flavonoid glycosides, particularly kaempferol glycosides. This guide is intended to provide a robust framework for designing and troubleshooting your own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid triglycoside isolated from sources like tea (Camellia sinensis and Camellia oleifera)[1][2]. Structurally, it is kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside[2][3]. Like many natural glycosidic compounds, its stability is a critical parameter for its isolation, formulation, storage, and biological activity. Degradation can lead to a loss of efficacy and the formation of unknown impurities.
Q2: How is this compound expected to behave under different pH conditions?
Based on studies of other flavonol glycosides, this compound is likely to be most stable in acidic conditions (pH 4.5-6.0)[4][5][6]. As the pH increases towards neutral and alkaline conditions, flavonoid glycosides tend to become less stable[4][7][8]. Alkaline conditions can promote the degradation of the flavonoid structure and hydrolysis of the glycosidic bonds.
Q3: What is the likely effect of temperature on the stability of this compound?
Elevated temperatures are expected to accelerate the degradation of this compound. Thermal degradation of flavonoid glycosides often involves the cleavage of glycosidic bonds, leading to the formation of the aglycone (kaempferol) and the respective sugars[9][10][11]. Studies on similar compounds show significant degradation at temperatures of 70°C and above[4][7]. The rate of degradation is typically time and temperature-dependent[10].
Q4: What are the primary degradation products I should expect to see?
The most probable degradation pathway for this compound under stress conditions (e.g., heat, acid, or base) is the sequential loss of its sugar moieties. This would result in the formation of kaempferol-3-O-diglycosides, kaempferol-3-O-monoglycosides, and ultimately the aglycone, kaempferol[9][11]. Further degradation of the kaempferol aglycone itself can occur under harsh conditions[12].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound peak in HPLC analysis at neutral or alkaline pH. | Degradation due to pH instability. Flavonoid glycosides are often unstable in neutral to alkaline conditions. | - Adjust the pH of your sample and mobile phase to a more acidic range (e.g., pH 3-5).- Analyze samples immediately after preparation.- Consider using a buffered solution for your sample matrix. |
| Appearance of multiple new peaks in the chromatogram after thermal stress. | Thermal degradation leading to the formation of various deglycosylated products and potentially aglycone degradation products. | - These are likely your degradation products. Use techniques like LC-MS to identify them.- Compare the retention times with standards of potential degradation products (e.g., kaempferol).- This is an expected outcome of a forced degradation study. |
| Poor recovery of this compound from the sample matrix. | Adsorption to container surfaces or interaction with matrix components. | - Use silanized glassware or low-adsorption plasticware.- Evaluate the compatibility of the sample solvent with this compound.- Perform a spike and recovery experiment to assess matrix effects. |
| Inconsistent stability results between replicate experiments. | - Inconsistent pH or temperature control.- Variability in sample preparation.- Oxidation of the compound. | - Ensure precise control of pH and temperature using calibrated equipment.- Standardize the sample preparation workflow.- Degas solvents and consider adding an antioxidant if oxidative degradation is suspected. |
Summary of Expected Stability Trends for Flavonoid Glycosides
| Condition | Parameter | Expected Stability Trend for this compound | Primary Degradation Pathway |
| pH | Acidic (pH 3-5) | Generally Stable | Minimal degradation |
| Neutral (pH 7) | Moderate Instability | Slow hydrolysis of glycosidic bonds | |
| Alkaline (pH > 8) | Highly Unstable | Rapid hydrolysis and potential opening of the heterocyclic C-ring | |
| Temperature | Refrigerated (2-8°C) | High Stability | Minimal degradation |
| Room Temperature (20-25°C) | Moderate Stability | Slow degradation over extended periods | |
| Elevated (≥ 40°C) | Low Stability | Accelerated hydrolysis of glycosidic bonds | |
| Oxidation | Presence of H₂O₂ | Potential for Degradation | Oxidation of the phenolic hydroxyl groups |
| Light | UV or Daylight Exposure | Potential for Degradation | Photodegradation |
Experimental Protocols
Protocol 1: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 50 µg/mL).
-
Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method. The remaining percentage of this compound is calculated against the initial concentration (time 0).
Protocol 2: Thermal Stability Study
-
Sample Preparation: Prepare solutions of this compound in a stable buffer (e.g., pH 4 or 5).
-
Incubation: Place the samples in temperature-controlled chambers at various temperatures (e.g., 40°C, 60°C, and 80°C).
-
Time Points: Collect samples at specified times (e.g., 0, 1, 2, 4, 8, and 24 hours). The time points may need to be adjusted based on the degradation rate at higher temperatures.
-
Analysis: Analyze the samples by HPLC to determine the concentration of remaining this compound.
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the intact drug from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 265 nm or 350 nm).
-
Column Temperature: 25-30°C.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the complexation of kaempferol-4'-glucoside with three β-cyclodextrin derivatives: isothermal titration calorimetry and spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maxwellsci.com [maxwellsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Camelliaside A during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the purification of Camelliaside A, with a specific focus on addressing low recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a flavonoid triglycoside found in plants of the Camellia genus.[1] Its purification can be challenging due to its complex structure, potential for degradation under certain conditions, and the presence of other structurally similar compounds in the source material. Low recovery is a common issue that can arise from various factors throughout the extraction and purification process.
Q2: What are the general stability characteristics of this compound?
While specific stability data for this compound is limited, general knowledge of flavonoid glycosides suggests the following:
-
Temperature: Flavonoid glycosides can be susceptible to degradation at elevated temperatures.[2][3] Prolonged heating can lead to the hydrolysis of glycosidic bonds, resulting in the formation of the aglycone (kaempferol) and the corresponding sugars.[2] For example, studies on other flavonols show significant degradation in boiling water.[1] It is recommended to avoid excessive heat during extraction and solvent evaporation.
-
pH: Flavonoids can be unstable under alkaline conditions. It is advisable to maintain a neutral or slightly acidic pH during purification to prevent degradation.
-
Light and Oxygen: Like many phenolic compounds, this compound may be sensitive to light and oxidation. It is good practice to protect samples from light and to use degassed solvents where possible.
-
Storage: For long-term storage, this compound should be kept at low temperatures (4°C for short-term, -20°C to -80°C for long-term) and protected from moisture.[4]
Q3: What are the solubility properties of this compound?
This compound is reported to be soluble in methanol, ethanol, and DMSO.[5] It is considered almost insoluble in water.[5] This information is critical when choosing solvents for extraction and chromatography.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses specific issues that can lead to low recovery during the purification of this compound.
Issue 1: Low Yield After Initial Extraction
Possible Causes:
-
Incomplete Extraction: The chosen solvent may not be optimal for extracting this compound from the plant matrix.
-
Degradation During Extraction: High temperatures or inappropriate pH during extraction can lead to the degradation of the target compound.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Since this compound is soluble in methanol and ethanol, ensure your extraction solvent has a sufficient proportion of these or similar polar organic solvents.[5]
-
Consider a sequential extraction with solvents of increasing polarity to selectively extract different classes of compounds.
-
-
Control Extraction Conditions:
-
Avoid prolonged heating. If heat is necessary, use the lowest effective temperature for the shortest possible time.
-
Maintain a neutral or slightly acidic pH of the extraction medium.
-
-
Consider Advanced Extraction Techniques:
Issue 2: Poor Recovery During Chromatographic Purification (e.g., HPLC, Column Chromatography)
Possible Causes:
-
Irreversible Adsorption: this compound may be irreversibly adsorbed onto the stationary phase of the chromatography column.
-
Incomplete Elution: The mobile phase may not be strong enough to elute this compound from the column.
-
Co-elution with Impurities: If this compound co-elutes with other compounds, it can lead to purification losses in subsequent steps.
-
Precipitation on the Column: If the sample is dissolved in a strong solvent that is not compatible with the mobile phase, the compound may precipitate at the head of the column.
Troubleshooting Steps:
-
Select the Appropriate Stationary Phase:
-
Reversed-phase chromatography (e.g., C18) is commonly used for the separation of flavonoid glycosides.
-
-
Optimize the Mobile Phase:
-
Ensure the mobile phase has sufficient elution strength. For reversed-phase chromatography, this typically involves optimizing the ratio of an organic solvent (e.g., acetonitrile or methanol) to a buffered aqueous phase.
-
The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and reduce tailing for phenolic compounds.
-
-
Ensure Sample Solubility:
-
Dissolve the sample in a solvent that is as weak as possible (in terms of elution strength) but still provides good solubility, and is compatible with the mobile phase. This will help to prevent peak distortion and precipitation on the column.[7]
-
-
Consider Alternative Purification Techniques:
Issue 3: Degradation During Solvent Evaporation and Sample Handling
Possible Causes:
-
Thermal Degradation: Applying excessive heat during solvent evaporation can degrade this compound.
-
Hydrolysis: The presence of residual acid or base in the purified fractions can lead to hydrolysis of the glycosidic bonds upon storage.
Troubleshooting Steps:
-
Gentle Solvent Evaporation:
-
Use a rotary evaporator with a water bath at a low temperature (e.g., < 40°C) to remove solvents.
-
For final drying, use a high-vacuum pump or a lyophilizer (if the sample is in an aqueous solution with a suitable cryoprotectant).
-
-
Neutralize Fractions:
-
If acidic or basic modifiers were used in the mobile phase, consider neutralizing the collected fractions before long-term storage.
-
-
Proper Storage:
-
Store the purified this compound at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in a tightly sealed container, protected from light and moisture.[4]
-
Data Presentation
Table 1: Purity and Recovery Data for Kaempferol Glycosides from Camellia Species in Recent Studies.
| Compound(s) | Purification Method | Purity Achieved | Recovery/Yield | Source Material | Reference |
| Two Kaempferol Glycosides | High-Speed Counter-Current Chromatography (HSCCC) | > 90% | Not explicitly stated | Camellia oleifera meal | [4] |
| Ginsenoside-Ro (for comparison) | Normal-Phase MPLC followed by HSCCC | High Purity | 79.2% (total recovery) | Panax ginseng | [10] |
| Flavonoids (including Rutin) | High-Speed Counter-Current Chromatography (HSCCC) | 93.8% | Not explicitly stated | Mulberry Leaves | [9] |
Note: Data for this compound recovery is scarce in the literature. The table provides data for structurally similar compounds or from similar purification techniques to offer a general benchmark.
Experimental Protocols
General Protocol for the Purification of this compound using Reversed-Phase HPLC:
This is a general guideline and may require optimization for your specific sample and equipment.
-
Sample Preparation:
-
Dissolve the crude or partially purified extract containing this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase solvents).
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 50-70%) over 30-60 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (flavonoids typically have absorbance maxima around 254 nm and 350 nm).
-
Column Temperature: Ambient or slightly elevated (e.g., 30-35°C) to improve peak shape and reduce viscosity.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound based on the chromatogram.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent using a rotary evaporator at low temperature.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
-
Purity Analysis:
-
Assess the purity of the final product using analytical HPLC.
-
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Simplified structure of this compound, a flavonoid triglycoside.
References
- 1. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Two Kaempferol Glycosides Separated from Camellia Oleifera Meal by High-Speed Countercurrent Chromatography and Their Possible Application for Antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in methods of extraction, pre-concentration, purification, identification, and quantification of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recovery of Natural Hypoglycemic Compounds from Industrial Distillation Wastewater of Lamiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography [mdpi.com]
- 10. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: Minimizing Assay Interference of Camelliaside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by Camelliaside A in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my enzymatic assay?
A: this compound is a flavonol triglycoside, a type of flavonoid glycoside, isolated from the seeds of Camellia sinensis[1]. Like many flavonoids and saponins, it has the potential to interfere with enzymatic assays through various mechanisms that are not related to specific inhibition of the target enzyme. This can lead to false-positive results.
Q2: What are the common mechanisms of assay interference by compounds like this compound?
A: Interference can occur through several mechanisms[2][3]:
-
Aggregation: At certain concentrations, molecules of this compound may form aggregates that can sequester the enzyme, leading to non-specific inhibition[2][3].
-
Chemical Reactivity: The compound may react directly with assay components, such as the substrate, cofactors, or the enzyme itself.
-
Assay Readout Interference: this compound might interfere with the detection method, for example, by absorbing light at the same wavelength as the product being measured (colorimetric assays) or by having intrinsic fluorescence (fluorescence-based assays).
-
Enzyme Denaturation: High concentrations of some compounds can lead to the denaturation of the enzyme.
-
Chelation of Metal Ions: If your enzyme requires metal ions as cofactors, flavonoids can sometimes chelate these ions, leading to apparent inhibition.
Q3: My IC50 value for this compound is potent, but I suspect interference. What should I do first?
A: The first step is to perform a series of control experiments to identify the mechanism of interference. A good starting point is to test for non-specific inhibition due to aggregation by performing the assay in the presence of a non-ionic detergent.
Q4: Can this compound's interference be overcome?
A: In many cases, yes. By understanding the mechanism of interference, you can modify your assay conditions to minimize or eliminate these non-specific effects. This can involve adding detergents, varying enzyme and substrate concentrations, or including specific control experiments.
Troubleshooting Guide
Problem 1: I observe significant inhibition of my enzyme by this compound, but the results are not reproducible or the dose-response curve has a steep slope.
This could be indicative of non-specific inhibition, possibly due to the formation of aggregates.
Solution: Perform a Detergent-Based Assay.
Many promiscuous inhibitors that act through aggregation can be identified by their sensitivity to non-ionic detergents[4][5]. These detergents disrupt the formation of aggregates.
-
Recommendation: Rerun your enzymatic assay in the presence of a low concentration (e.g., 0.01% v/v) of Triton X-100 or Tween-20. If this compound is an aggregate-based inhibitor, you should observe a significant rightward shift in the IC50 value (i.e., it will appear less potent). A true inhibitor should show little to no change in its IC50.
| Condition | Illustrative IC50 of this compound | Interpretation |
| Standard Assay Buffer | 5 µM | Apparent Potent Inhibition |
| + 0.01% Triton X-100 | > 100 µM | Suggests Aggregation-Based Inhibition |
| + 0.01% Tween-20 | > 100 µM | Suggests Aggregation-Based Inhibition |
Problem 2: The inhibitory effect of this compound seems to vary with the concentration of the enzyme in the assay.
This is another characteristic of many promiscuous inhibitors. True competitive inhibitors' IC50 values should not be dependent on the enzyme concentration, while non-competitive inhibitors will show a dependency. However, for aggregate-based inhibitors, the stoichiometry of inhibition is often not 1:1 with the enzyme.
Solution: Vary the Enzyme Concentration.
-
Recommendation: Perform the IC50 determination for this compound at two or more different enzyme concentrations (e.g., 1X and 10X). A significant change in the IC50 value suggests a non-specific mechanism of inhibition.
| Enzyme Concentration | Illustrative IC50 of this compound | Interpretation |
| 1X | 5 µM | Baseline |
| 10X | 50 µM | Suggests Non-Specific Inhibition |
Problem 3: I am concerned that this compound is chemically modifying my enzyme or is a reactive compound.
Some compounds can covalently bind to enzymes or be redox-active, leading to irreversible inhibition or assay interference.
Solution: Perform a Dithiothreitol (DTT) Counter-Screen and a Pre-incubation Test.
-
DTT Counter-Screen: DTT is a reducing agent that can identify compounds that are sensitive to redox reactions or are reactive towards thiols.
-
Recommendation: Measure the IC50 of this compound in the presence and absence of DTT (e.g., 100 µM). A significant shift in the IC50 value may indicate that the compound is redox-active or reacts with thiols.
-
-
Pre-incubation Test: To check for time-dependent irreversible inhibition, pre-incubate the enzyme and this compound before adding the substrate.
-
Recommendation: Compare the inhibition observed with and without a pre-incubation period (e.g., 30 minutes) of the enzyme and this compound. Increased inhibition after pre-incubation may suggest covalent modification or a slow-binding mechanism.
-
| Assay Condition | Illustrative % Inhibition at 10 µM this compound | Interpretation |
| Standard Assay | 85% | Baseline Inhibition |
| + 100 µM DTT | 20% | Suggests Redox Activity/Thiol Reactivity |
| 30 min Pre-incubation | 98% | Suggests Time-Dependent/Irreversible Inhibition |
Problem 4: My assay is colorimetric/fluorometric, and I'm worried about direct interference with the readout.
Flavonoids can often absorb light or be fluorescent, which can directly interfere with the assay signal.
Solution: Run a Blank Assay Control.
-
Recommendation: Perform the assay with all components except the enzyme, in the presence of varying concentrations of this compound. Any change in the signal in the absence of enzymatic activity is due to direct interference with the assay readout.
| This compound Concentration | Signal (e.g., Absorbance at 450 nm) without Enzyme | Interpretation |
| 0 µM | 0.05 | Background |
| 10 µM | 0.25 | Significant Signal Contribution |
| 50 µM | 0.80 | Strong Interference |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Aggregate-Based Inhibitors
-
Prepare Reagents:
-
Enzyme stock solution.
-
Substrate stock solution.
-
Assay buffer.
-
This compound stock solution (e.g., in DMSO).
-
1% (v/v) Triton X-100 or Tween-20 stock solution in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Control Wells: Assay buffer, enzyme, and substrate.
-
Test Wells (without detergent): Assay buffer, enzyme, substrate, and serial dilutions of this compound.
-
Test Wells (with detergent): Assay buffer containing 0.01% Triton X-100 or Tween-20, enzyme, substrate, and serial dilutions of this compound.
-
-
Procedure:
-
Add assay buffer (with or without detergent) to the wells.
-
Add the enzyme to all wells except for the blank.
-
Add the serially diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at appropriate time intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 values in the presence and absence of detergent.
-
Protocol 2: Serial Dilution for Dose-Response Curve
This protocol is for creating a dilution series of this compound to determine its IC50[6][7][8][9][10].
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare Dilution Series (example for a 1:3 dilution series in a 96-well plate):
-
In the first well of a row, add your highest concentration of this compound (e.g., 100 µL of a 100 µM working solution).
-
To the next 9 wells in the same row, add 66.7 µL of the assay buffer.
-
Transfer 33.3 µL from the first well to the second well and mix thoroughly.
-
Transfer 33.3 µL from the second well to the third well and mix.
-
Continue this process down the row to create a serial dilution.
-
The last well should contain only the assay buffer with the vehicle (DMSO) as a negative control.
-
-
Perform the Enzymatic Assay: Add the enzyme and substrate to each well of the dilution series and proceed with the assay as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for investigating this compound interference.
Caption: Mechanism of aggregation-based inhibition and its prevention by detergents.
Caption: Potential points of interference by this compound in a generic enzymatic reaction.
References
- 1. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ossila.com [ossila.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Serial dilution – ANACC Methods and Materials [research.csiro.au]
- 10. youtube.com [youtube.com]
Improving the bioavailability of Camelliaside A for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Camelliaside A in in vivo studies. The focus is on overcoming the challenges associated with its low bioavailability to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with this compound are inconsistent and show low efficacy. What could be the primary reason?
A1: The most likely reason for inconsistent results and low efficacy of this compound in vivo is its poor oral bioavailability. Like many flavonoids, this compound, a glycoside of kaempferol, likely suffers from low aqueous solubility, poor permeability across the intestinal epithelium, and extensive first-pass metabolism.[1][2] This means that only a small fraction of the orally administered dose reaches systemic circulation to exert its therapeutic effects.
Q2: What are the main barriers to the oral bioavailability of this compound?
A2: The primary barriers include:
-
Low Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][3]
-
Low Intestinal Permeability: The chemical structure of flavonoid glycosides can hinder their passive diffusion across the intestinal cell membrane.[1]
-
Gastrointestinal Degradation and Metabolism: this compound can be metabolized by intestinal enzymes and gut microbiota before it is absorbed.[4][5]
-
First-Pass Metabolism: Once absorbed, flavonoids undergo extensive metabolism in the liver, where they are conjugated to form sulfates and glucuronides, which are then rapidly excreted.[4][6]
Q3: How can I improve the solubility of this compound for my in vivo experiments?
A3: Several formulation strategies can enhance the solubility of this compound. These include:
-
Solid Dispersions: This involves dispersing this compound in a water-soluble polymer matrix like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[7][8][9] This technique can convert the crystalline drug into a more soluble amorphous form.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like flavonoids, forming a water-soluble complex.[10][11][12][13][14]
-
Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.[15][16][17] Techniques include nanoprecipitation and the formation of nanogels.[15][18]
-
Phospholipid Complexes: Complexing this compound with phospholipids can improve its lipophilicity and facilitate its passage across the intestinal membrane.[19]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in dosing solution | Low aqueous solubility of this compound. | 1. Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP). 2. Formulate an inclusion complex with β-cyclodextrin or its derivatives. 3. Consider using a co-solvent system, but be mindful of potential toxicity in vivo. |
| High variability in plasma concentrations between subjects | Poor and variable absorption from the gut. | 1. Switch to a nanoformulation (e.g., nanoparticles, nanoemulsion) to improve dissolution and absorption consistency. 2. Co-administer with a bioenhancer like piperine, which can inhibit metabolic enzymes. 3. Ensure a consistent fasting state for all animals before dosing. |
| Low plasma concentrations (low Cmax and AUC) | Extensive first-pass metabolism and/or poor permeability. | 1. Employ a formulation that protects this compound from degradation, such as a phospholipid complex or encapsulation in liposomes. 2. Investigate alternative routes of administration if oral delivery proves consistently inefficient (e.g., intraperitoneal), though this will alter the pharmacokinetic profile. |
| Rapid clearance from plasma (short half-life) | Efficient metabolic conjugation and excretion. | 1. While difficult to alter directly, some nanoformulations can provide a more sustained release, potentially prolonging the plasma half-life. 2. Consider more frequent dosing intervals based on the observed pharmacokinetic profile. |
Data Presentation: Enhancing Flavonoid Bioavailability
The following tables summarize quantitative data from studies on improving the bioavailability of flavonoids, including kaempferol (the aglycone of this compound), which can serve as a reference for expected improvements.
Table 1: Pharmacokinetic Parameters of Flavonoids in Rats with and without Bioavailability Enhancement
| Flavonoid | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Morin | Standard Extract | 127.8 ± 56.0 | - | 501.3 ± 115.5 | [20] |
| Morin | In Diabetic Rats | 218.6 ± 33.5 | - | 717.3 ± 117.4 | [20] |
| Morusin | Standard Extract | 16.8 ± 10.1 | - | 116.4 ± 38.2 | [20] |
| Morusin | In Diabetic Rats | 39.2 ± 5.9 | - | 325.0 ± 87.6 | [20] |
| Baicalein | Standard Extract | Below Quantification | - | - | [4] |
| Baicalein | After β-glucuronidase | 1320 | - | - | [4] |
Note: Data for morin and morusin show altered pharmacokinetics in a disease model, while data for baicalein highlights the extensive glucuronidation.
Table 2: Solubility Enhancement of Flavonoids
| Flavonoid | Enhancement Method | Fold Increase in Aqueous Solubility | Reference |
| Quercetin | β-Cyclodextrin Complex | ~4.6 | [10] |
| Quercetin | Methylated β-CD Complex | >254 | [11] |
| Kaempferol | Phospholipid Complex | Significant improvement reported | [19] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used for other flavonoids.[7][8][9]
-
Dissolution: Dissolve this compound and a carrier polymer (e.g., PVP K30) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) in a predetermined ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Sieve the resulting powder to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is based on methods for preparing flavonoid-cyclodextrin complexes.[10][13]
-
Cyclodextrin Solution: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in water with stirring and gentle heating if necessary.
-
Addition of this compound: Add an excess molar amount of this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Filtration: Filter the solution to remove the un-complexed, undissolved this compound.
-
Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex powder.
-
Characterization (Optional but Recommended): Confirm complex formation using DSC, XRD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that may be modulated by flavonoids like this compound, based on studies of related compounds.
Caption: Potential inhibition of the PI3K-Akt signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Study of Bioactive Flavonoids in the Traditional Japanese Medicine Keigairengyoto Exerting Antibacterial Effects against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. inclusion-complexation-of-flavonoids-with-cyclodextrin-molecular-docking-and-experimental-study - Ask this paper | Bohrium [bohrium.com]
- 15. journals.unpad.ac.id [journals.unpad.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoid-Based Nanogels: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 20. Frontiers | Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats [frontiersin.org]
Technical Support Center: Method Validation for Sensitive Detection of Camell-iaside A in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for the sensitive detection of Camelliaside A in complex matrices using UPLC-MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
1. Chromatographic Issues
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation- Incompatible injection solvent- Secondary interactions with the stationary phase- Column void | - Flush the column with a strong solvent or replace it.[1]- Ensure the injection solvent is similar to or weaker than the initial mobile phase.[2]- Adjust mobile phase pH or use an additive to minimize secondary interactions.- Replace the column if a void is suspected.[1] |
| Inconsistent Retention Times | - Pump malfunction (leak or bad check valve)- Air bubbles in the solvent line- Inadequate column equilibration- Changes in mobile phase composition | - Check for leaks and ensure check valves are functioning correctly.- Degas the mobile phase and prime the system thoroughly.- Ensure sufficient equilibration time between injections.- Prepare fresh mobile phase and ensure accurate composition. |
| High Backpressure | - Blockage in the system (e.g., plugged frit, capillary, or column)[2]- Precipitated buffer in the mobile phase- Particulate matter from the sample | - Systematically isolate the blockage by disconnecting components.[2]- Ensure buffer solubility in the mobile phase and flush the system with an appropriate solvent.[1]- Filter all samples and mobile phases. Use an in-line filter.[2] |
| Low Signal Intensity or No Peak | - MS source is dirty- Incorrect MS/MS transition parameters- Analyte degradation- Poor ionization efficiency | - Clean the MS source.- Optimize MRM transitions for this compound.- Check sample stability and storage conditions.- Adjust mobile phase pH or additives to improve ionization. |
| Carryover (Peak in Blank Injection) | - Contamination of the injector or column- Strong sample solvent- Adsorption of the analyte to system components | - Use a stronger needle wash solution.- Inject a series of blanks after a high-concentration sample.- Reduce injection volume or use a weaker sample solvent.[3] |
2. Mass Spectrometry Issues
| Problem | Possible Causes | Suggested Solutions |
| Unstable Signal | - Fluctuations in the electrospray- Inconsistent solvent delivery- Dirty MS source | - Check the spray needle position and for blockages.- Ensure the pump is delivering a stable flow.- Clean the ion source components. |
| High Background Noise | - Contaminated solvents or reagents[3]- Leaks in the LC or MS system- Electrical interference | - Use high-purity solvents and freshly prepared mobile phases.[3]- Perform a leak check.- Ensure proper grounding of the instrument. |
3. Sample Preparation and Matrix Effects
| Problem | Possible Causes | Suggested Solutions |
| Low Recovery | - Inefficient extraction from the matrix- Analyte degradation during sample processing- Adsorption to labware | - Optimize the extraction solvent and procedure (e.g., vortexing, sonication).- Keep samples on ice and minimize processing time.- Use silanized glassware or low-binding tubes. |
| Significant Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous compounds from the matrix[4]- High salt concentration in the final extract | - Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]- Dilute the sample extract if sensitivity allows.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters I should assess for a sensitive UPLC-MS/MS method for this compound?
A1: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Q2: I am observing significant ion suppression. How can I mitigate this?
A2: Ion suppression is a common form of matrix effect in LC-MS/MS analysis.[4] To mitigate this, you can:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your UPLC method to ensure this compound is chromatographically separated from the bulk of the matrix components.
-
Dilution: If your method has sufficient sensitivity, diluting the sample can reduce the concentration of interfering substances.
-
Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for signal suppression.
Q3: What are the recommended storage conditions for this compound in biological matrices?
A3: Flavonoid glycosides can be susceptible to degradation. It is recommended to store samples at -80°C for long-term stability. For short-term storage, 4°C may be acceptable, but stability should be verified. Multiple freeze-thaw cycles should be avoided.
Q4: How do I determine the stability of this compound in my samples?
A4: Stability should be assessed under various conditions that mimic the sample handling and analysis process. This includes:
-
Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a defined period before analysis.
-
Long-Term Stability: Store samples at the intended storage temperature and analyze at different time points.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Quantitative Data Summary
The following tables summarize typical validation results for the sensitive UPLC-MS/MS analysis of flavonol glycosides, which can be used as a reference for this compound method development.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Flavonol Glycoside Mix | 1 - 1000 | >0.995 | 1 |
Data is representative of similar flavonol glycosides and should be established for this compound.
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Flavonol Glycoside | 5 (LQC) | < 15% | < 15% | 85 - 115% |
| 50 (MQC) | < 15% | < 15% | 85 - 115% | |
| 500 (HQC) | < 15% | < 15% | 85 - 115% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is based on typical acceptance criteria for bioanalytical method validation.[5]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Flavonol Glycoside | 80 - 120% | 85 - 115% |
Values are indicative and should be experimentally determined.
Experimental Protocols
1. Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
2. UPLC-MS/MS Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for UPLC-MS/MS analysis.
References
- 1. phenomenex.com [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Camelliaside A Isolation
Welcome to the technical support center for the isolation and purification of Camelliaside A. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the isolation of this promising flavonoid glycoside from laboratory to industrial production.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient Solvent: The polarity of the extraction solvent may not be optimal for this compound. 2. Inadequate Solid-to-Liquid Ratio: Insufficient solvent may lead to incomplete extraction. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to fully extract the compound. 4. Improper Particle Size: Large particle size of the plant material can limit solvent penetration. | 1. Optimize Solvent System: Aqueous ethanol (58-70%) or methanol are effective for extracting flavonoids from Camellia seed cake.[1][2] Consider a step-wise extraction with solvents of increasing polarity. 2. Adjust Solid-to-Liquid Ratio: A ratio of 1:10 to 1:30 (g/mL) is a good starting point. Increasing the solvent volume can enhance extraction efficiency, but may also increase costs and processing time. 3. Optimize Extraction Conditions: For solvent extraction, temperatures around 70°C for 60-90 minutes can improve yield.[2] 4. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area for extraction. |
| Low Purity of Crude Extract | 1. Co-extraction of Impurities: The solvent may be extracting other compounds with similar polarity to this compound. 2. Presence of Pigments and Lipids: Camellia seed cake contains residual oils and pigments that can contaminate the extract. | 1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For instance, partitioning between water and n-butanol can selectively move this compound into the n-butanol phase, leaving more polar impurities in the aqueous phase.[3] 2. Defatting Step: Prior to extraction, defat the plant material with a non-polar solvent like hexane to remove lipids. |
| Poor Performance of Macroporous Resin Chromatography | 1. Inappropriate Resin Selection: The polarity and pore size of the resin may not be suitable for this compound. 2. Suboptimal Loading and Elution Conditions: Incorrect sample concentration, flow rate, or eluent composition can lead to poor separation. 3. Resin Fouling: The resin may be clogged with particulate matter or irreversibly bound compounds. | 1. Select Appropriate Resin: Non-polar or weakly polar resins are generally effective for flavonoid purification. Test different resins to find the one with the best adsorption and desorption characteristics for this compound. 2. Optimize Parameters: Systematically test different loading concentrations, flow rates, and elution gradients (e.g., stepwise ethanol concentrations) to achieve the best separation. 3. Pre-treatment of Crude Extract: Filter the crude extract before loading it onto the column to remove any suspended solids. Consider a pre-purification step to remove highly adhesive impurities. |
| Peak Tailing or Broadening in HPLC | 1. Column Overload: Injecting too much sample onto the column. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. 3. Column Degradation: The stationary phase of the column may be degrading. | 1. Reduce Sample Concentration: Dilute the sample before injection. 2. Adjust Mobile Phase: Ensure the mobile phase is well-mixed and degassed. The addition of a small amount of acid (e.g., 0.1% acetic acid) can improve peak shape.[3] 3. Use a Guard Column and Check Column Lifespan: A guard column can protect the analytical column. If performance continues to degrade, the column may need to be replaced. |
| Product Instability (Discoloration, Degradation) | 1. Exposure to High Temperatures: Flavonoid glycosides can be susceptible to thermal degradation. 2. Inappropriate pH: Extreme pH values can cause hydrolysis of the glycosidic bonds. 3. Oxidation: Exposure to air and light can lead to oxidative degradation. | 1. Control Temperature: Use lower temperatures during extraction and purification where possible. Store the purified compound at low temperatures (e.g., 4°C or -20°C). 2. Maintain a Stable pH: Keep the pH of solutions within a stable range for flavonoids, generally weakly acidic to neutral. 3. Protect from Light and Air: Store extracts and purified this compound in amber vials and consider blanketing with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and scalable method for the initial extraction of this compound?
A1: For large-scale production, solvent extraction using aqueous ethanol (around 70%) is a good choice as it is effective, relatively safe, and cost-efficient.[1] While methanol can also be used with similar efficiency for total flavonoids, ethanol is generally preferred for applications in the pharmaceutical and food industries due to its lower toxicity.[1]
Q2: How can I efficiently remove impurities before the main chromatographic purification step?
A2: A combination of pre-extraction defatting with a non-polar solvent and subsequent liquid-liquid partitioning of the crude extract is highly effective. Partitioning with n-butanol is a common method to enrich flavonoid glycosides.
Q3: What are the key considerations when scaling up macroporous resin chromatography?
A3: When scaling up, it is crucial to maintain the linear flow rate and bed height of the column to ensure reproducible separation. The loading capacity of the resin will need to be determined for the larger column, and the elution profile may need to be adjusted. It is also important to consider the increased solvent volumes and the time required for column packing, equilibration, and regeneration.
Q4: What are the typical purity levels I can expect after each purification step?
A4: The purity will vary depending on the starting material and the specific conditions used. However, as a general guide, you can expect the following:
-
Crude Extract: 5-15% this compound
-
After Macroporous Resin Chromatography: 40-60% this compound
-
After Preparative HPLC: >95% this compound
Q5: How can I confirm the identity and purity of the isolated this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the standard method for assessing purity. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.
Data Presentation
Table 1: Comparison of Extraction Solvents for Compounds from Camellia Seed Cake
| Solvent System | Total Phenolic Content (mg GAE/100g) | Total Flavonoid Content (mg RE/100g) | Extraction Yield (%) | Reference |
| 100% Methanol | 41044 | 35883 | 8.7 | [1] |
| 70% Ethanol | 49365 | 35960 | 8.3 | [1] |
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents
Table 2: Purification of a Camelliaside-like Compound (Okicamelliaside) using Macroporous Resin
| Purification Step | Okicamelliaside Content (mg/g) | Fold Increase in Purity | Reference |
| Crude Extract | 48.51 | - | |
| After AB-8 Macroporous Resin | 290.82 | 6.0 |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of this compound
-
Material Preparation: Grind dried and defatted Camellia seed cake to a fine powder (40-60 mesh).
-
Extraction:
-
Suspend the powdered material in 70% aqueous ethanol at a solid-to-liquid ratio of 1:15 (w/v).
-
Heat the mixture to 70°C with continuous stirring for 90 minutes.
-
Filter the mixture while hot through a coarse filter to remove the bulk plant material.
-
Repeat the extraction on the residue twice more with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure at a temperature below 50°C to remove the ethanol.
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated aqueous extract in water.
-
Partition the aqueous solution with an equal volume of n-butanol three times.
-
Combine the n-butanol fractions and concentrate under reduced pressure to obtain the crude this compound-enriched extract.
-
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
-
Resin Preparation: Swell and pack the selected non-polar macroporous resin in a column according to the manufacturer's instructions. Equilibrate the column with deionized water.
-
Sample Loading: Dissolve the crude n-butanol extract in deionized water and filter to remove any particulates. Load the sample onto the column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove unbound, highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions at each step.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions with high this compound content and concentrate under reduced pressure to yield a purified extract.
Protocol 3: Preparative HPLC for Final Purification of this compound
-
Column: A reversed-phase C18 preparative column.
-
Mobile Phase:
-
A: Water with 0.1% acetic acid
-
B: Acetonitrile with 0.1% acetic acid
-
-
Gradient Elution: A linear gradient from 15% B to 35% B over 50 minutes is a good starting point for method development.[3]
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (typically around 265 nm for kaempferol glycosides).
-
Injection and Fraction Collection: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase composition. Inject the sample and collect fractions corresponding to the this compound peak.
-
Purity Analysis and Final Product Preparation: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for this compound isolation.
References
Strategies to reduce matrix effects in LC-MS analysis of Camelliaside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Camelliaside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a large, polar flavonoid triglycoside found in plants of the Camellia genus.[1] Its structure consists of a kaempferol aglycone attached to three sugar moieties. This high polarity and large size can make it difficult to retain on traditional reversed-phase chromatography columns and susceptible to matrix effects from co-eluting endogenous compounds in biological and plant-based samples.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound. Given its polar nature, this compound is likely to co-elute with other polar matrix components like phospholipids, salts, and other glycosides, making it particularly vulnerable to these effects.
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: The most common method for qualitatively assessing matrix effects is the post-column infusion technique.[2] This involves infusing a constant flow of a pure this compound standard into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively. A quantitative assessment can be made by comparing the peak area of this compound in a post-extraction spiked sample to that of a standard in a neat solvent.[2]
Q4: What are the primary strategies to reduce matrix effects for this compound?
A4: Strategies to mitigate matrix effects can be grouped into three main categories:
-
Sample Preparation: Employing techniques to remove interfering matrix components before analysis. This is often the most effective approach.[3]
-
Chromatographic Optimization: Adjusting the LC method to achieve better separation between this compound and matrix interferences.
-
Calibration Strategies: Using methods to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar analyte like this compound, a polymeric reversed-phase sorbent is recommended over a standard C18 sorbent for better retention and removal of a broader range of interferences.
-
Liquid-Liquid Extraction (LLE): While less common for highly polar compounds, LLE can be optimized by adjusting solvent polarity and pH to selectively extract this compound.
-
Protein Precipitation (PPT) followed by Dilution: This is a simpler but less clean method. If used, the resulting supernatant should be significantly diluted to reduce the concentration of matrix components before injection.
-
-
Optimize Chromatography:
-
Gradient Modification: A shallower gradient can improve the resolution between this compound and closely eluting interferences.
-
Alternative Chromatography Mode: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high organic mobile phase, which can provide better retention and selectivity for highly polar compounds like this compound compared to reversed-phase chromatography.[4][5][6][7]
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between different samples or batches.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS for this compound would have the same physicochemical properties and chromatographic retention time, and thus experience the same degree of ion suppression or enhancement, allowing for reliable correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to ensure that the standards and the analyte in the samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the actual sample. It is very effective but can be time-consuming as a separate calibration curve is required for each sample.
Data Presentation: Comparison of Matrix Effect Reduction Strategies
The following tables present illustrative data based on typical outcomes for the analysis of flavonoid glycosides in plasma to demonstrate the effectiveness of different strategies.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Matrix Effect (%)* | Recovery (%) | Precision (%RSD) |
| Protein Precipitation (PPT) | -45% (Suppression) | 95 | 12.5 |
| Liquid-Liquid Extraction (LLE) | -25% (Suppression) | 75 | 8.2 |
| Solid-Phase Extraction (SPE) | -8% (Suppression) | 92 | 4.5 |
*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100
Table 2: Comparison of Calibration Methods (Using SPE-Prepared Samples)
| Calibration Method | Accuracy (%) | Precision (%RSD) |
| External Calibration (in solvent) | 78 | 9.8 |
| Matrix-Matched Calibration | 98 | 4.3 |
| Stable Isotope-Labeled IS | 101 | 2.1 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed for the cleanup of plasma samples using a polymeric reversed-phase SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 200 µL of 2% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Protocol 2: Post-Column Infusion for Matrix Effect Assessment
-
Setup:
-
Prepare a solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Using a T-connector, introduce this solution via a syringe pump into the LC flow path between the analytical column and the mass spectrometer inlet at a low, constant flow rate (e.g., 10 µL/min).
-
-
Equilibration: Begin the LC mobile phase flow and allow the system to equilibrate until a stable signal for the infused this compound is observed.
-
Injection and Analysis: Inject a blank matrix extract (prepared using your chosen sample preparation method) onto the LC column and acquire data for the entire chromatographic run, monitoring the signal of the infused standard.
-
Interpretation: Examine the resulting chromatogram. A consistent, flat baseline indicates no matrix effects. A dip in the baseline indicates ion suppression, while a peak indicates ion enhancement at that specific retention time.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. google.com [google.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
Camelliaside A Versus Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the landscape of natural antioxidant research, flavonoids stand out for their potent radical-scavenging and cell-protective properties. Among these, quercetin has been extensively studied and is often used as a benchmark for antioxidant activity. This guide provides a detailed comparison of the antioxidant activities of Camelliaside A, a flavonoid glycoside found in plants of the Camellia genus, and the well-characterized flavonol, quercetin. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate an informed perspective on their potential applications.
Due to the limited availability of direct comparative studies on this compound, this guide will leverage data on its aglycone, kaempferol, to draw inferences on its potential antioxidant activity. The structural difference, specifically the glycosylation at the 3-O position of kaempferol to form this compound, is a key determinant of its physicochemical properties and biological activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of quercetin and kaempferol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to quantify antioxidant potency, with lower values indicating greater activity. The following table summarizes representative data from DPPH and ABTS radical scavenging assays, as well as cellular antioxidant activity (CAA) assays.
| Compound | Assay | IC50 / EC50 | Reference |
| Quercetin | DPPH | 4.60 ± 0.3 µM | [1] |
| ABTS | 1.89 ± 0.33 µg/mL | [2] | |
| CAA | EC50 = 8.77 ± 0.09 μM | [3] | |
| Kaempferol | DPPH | IC50 = 0.243 mM | [4] |
| ABTS | 3.70 ± 0.15 μg/mL | [2] | |
| CAA | Data not readily available |
Mechanistic Insights into Antioxidant Action
Both quercetin and kaempferol exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals. Their efficacy is largely attributed to the number and arrangement of these hydroxyl groups.
Quercetin's superior antioxidant activity in many cell-free assays is often attributed to the presence of the catechol group (3',4'-dihydroxy) in its B-ring, which is a highly effective radical scavenger.
Kaempferol possesses a single hydroxyl group on its B-ring. While still a potent antioxidant, its radical scavenging capacity is generally considered to be less than that of quercetin due to the absence of the catechol moiety.
The glycosylation of kaempferol to form This compound can impact its antioxidant activity. The sugar moiety may influence the molecule's solubility, stability, and interaction with cellular membranes, which could either enhance or diminish its overall antioxidant effect in a biological system.
Signaling Pathways in Cellular Antioxidant Defense
Beyond direct radical scavenging, flavonoids can modulate intracellular signaling pathways involved in the cellular antioxidant response.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of antioxidant activity. Below are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.
Protocol:
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compounds (this compound and quercetin) are prepared in a suitable solvent.
-
The test compound solutions are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Varying concentrations of the test compounds are added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a microplate and incubated.
-
The cells are then treated with the test compounds (this compound and quercetin) at various concentrations, along with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After an incubation period, a peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The fluorescence is measured over time. The antioxidant capacity of the test compound is determined by its ability to inhibit the oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF).
-
The EC50 value, the concentration of the compound required to inhibit 50% of the oxidant-induced fluorescence, is calculated.
Conclusion
Quercetin is a well-established antioxidant with robust radical scavenging properties, largely due to its catechol structure. While direct comparative data for this compound is currently lacking, its aglycone, kaempferol, demonstrates significant, though generally less potent, antioxidant activity than quercetin in cell-free assays. The glycosidic linkage in this compound will likely modulate its bioavailability and activity in cellular systems. Further research is warranted to directly compare the antioxidant efficacy of this compound and quercetin, particularly in cell-based and in vivo models, to fully elucidate their potential as therapeutic agents. This would provide a clearer understanding of the structure-activity relationship and the impact of glycosylation on the antioxidant potential of flavonoids.
References
- 1. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
A Head-to-Head Comparison of Camelliaside A and Other Flavonol Glycosides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data
Camelliaside A, a flavonol triglycoside isolated from the seeds of Camellia sinensis, is emerging as a compound of significant interest in the field of pharmacology.[1] This guide provides a head-to-head comparison of this compound with other structurally related flavonol glycosides, focusing on their comparative efficacy in key biological assays. The data presented herein is intended to provide a clear, evidence-based overview to inform future research and drug development initiatives.
Executive Summary
This comparative guide summarizes the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and other relevant flavonol glycosides. While direct comparative studies are limited, this guide collates existing data to provide a performance benchmark. All data is presented in standardized units (μM) to facilitate cross-comparison. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and methodological transparency.
Data Presentation: A Comparative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other selected flavonol glycosides across various in vitro assays. Lower IC50 values indicate greater potency.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (μM) | Source |
| Kaempferol-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside | DPPH Radical Scavenging | 26.6 | [1][2][3] |
| Camellia japonica leaf extract | DPPH Radical Scavenging | 23.74 (µg/mL) | [4] |
| Camellia japonica leaf extract | ABTS Radical Scavenging | 23.74 (µg/mL) | [4] |
| Pluchea indica Tea | ABTS Radical Scavenging | 30.47 (µg/mL) | [5] |
| Green Tea (Camellia sinensis) | ABTS Radical Scavenging | 21.59 (µg/mL) | [5] |
| Green Tea (Camellia sinensis) | DPPH Radical Scavenging | 315.41 (µg/mL) | [5] |
| Green Tea (Camellia sinensis) | Nitric Oxide Scavenging | 178.42 (µg/mL) | [5] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 (μM) | Source |
| This compound | Arachidonate 5-Lipoxygenase Inhibition | 140 | [1] |
| Camelliaside B | Arachidonate 5-Lipoxygenase Inhibition | 140 | [1] |
| Camelliaside C | Arachidonate 5-Lipoxygenase Inhibition | 140 | [1] |
Table 3: Cytotoxic Activity
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Source |
| Camellia nitidissima n-butanol fraction | Human Gastric Cancer | MTT | 147.62 (72h) | [6] |
| Camellia sinensis extract | Caco-2 (Colon Carcinoma) | MTT | >800 | [7] |
| Camellia sinensis 80% ethanol extract | MCF-7 (Breast Cancer) | SRB | 69.15 | [8] |
| Camellia sinensis ethyl acetate fraction | MCF-7 (Breast Cancer) | SRB | 23.45 | [8] |
| Camellia mistletoe methanol extract | MCF7 (Breast Cancer) | MTT | 41 | [9] |
| Camellia mistletoe methanol extract | HeLa (Cervical Cancer) | MTT | 41-68 | [9] |
| Camellia mistletoe methanol extract | A375 (Melanoma) | MTT | 41-68 | [9] |
| Camellia mistletoe methanol extract | HCT116 (Colon Cancer) | MTT | 41-68 | [9] |
| Camellia mistletoe methanol extract | HepG2 (Liver Cancer) | MTT | 41-68 | [9] |
| Camellia mistletoe methanol extract | A549 (Lung Cancer) | MTT | 170 | [9] |
Note: Specific IC50 values for purified this compound on cancer cell lines are not yet available. The data presented is for extracts of Camellia species known to contain this compound and other related compounds.
Experimental Protocols
Antioxidant Activity Assays
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Methodology:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS radical cation solution.
-
The absorbance is measured spectrophotometrically after a set incubation period.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.
Anti-inflammatory Activity Assay
This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the production of pro-inflammatory leukotrienes.
Methodology:
-
The 5-LOX enzyme solution is prepared from a suitable source (e.g., rat basophilic leukemia-1 cells).[1]
-
The enzyme is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of 5-LOX products is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Cytotoxic Activity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured spectrophotometrically at a wavelength between 500 and 600 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Flavonol glycosides, including those from Camellia species, are known to exert their biological effects through the modulation of various cellular signaling pathways. Extracts containing this compound have been shown to influence key pathways involved in cancer cell proliferation and survival, such as the PI3K-Akt and MAPK signaling pathways.[10]
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Flavonoids can interfere with this pathway at multiple points, leading to the inhibition of cancer cell growth and induction of apoptosis.
Caption: Potential inhibition of the PI3K-Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.
References
- 1. Kaempferol-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kaempferol-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside | 476617-49-9 [chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. The Free Radical Scavenging and Anti-Isolated Human LDL Oxidation Activities of Pluchea indica (L.) Less. Tea Compared to Green Tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Anticancer Activity of Camellia Sinensis in the Caco-2 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cytotoxic Effects of Camellia sinensis Extract on Breast Cancer Cells | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 9. researchgate.net [researchgate.net]
- 10. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Camelliaside A and Standard Anti-Inflammatory Drugs on Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of Camelliaside A, a flavonoid found in Camellia species, against standard anti-inflammatory drugs. Due to the limited direct comparative studies on this compound, this guide incorporates data from closely related flavonoids and extracts from Camellia species to provide a comprehensive overview. The evidence suggests that Camellia flavonoids exhibit potent anti-inflammatory effects, comparable in some instances to established drugs like aspirin, by modulating key inflammatory signaling pathways.
In-Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs. The percentage of edema inhibition serves as a key metric for comparison.
A study on a biflavonoid isolated from Camellia oleifera demonstrated significant dose-dependent anti-inflammatory activity. At a dose of 200 mg/kg, the biflavonoid exhibited a 60.3% inhibition of paw edema, which was comparable to the 58.1% inhibition observed with the same dose of aspirin, a standard Non-Steroidal Anti-Inflammatory Drug (NSAID)[1]. This suggests that flavonoids from Camellia species possess potent anti-inflammatory properties.
For context, other standard NSAIDs have also been evaluated in this model. Diclofenac has been shown to inhibit paw edema by approximately 30% at a 5 mg/kg dose and 60% at a 20 mg/kg dose, with a calculated ED₅₀ (the dose that produces 50% of the maximum effect) of 3.74 mg/kg[2][3].
| Compound | Dose | Species | Edema Inhibition (%) | Reference |
| Camellia oleifera Biflavonoid | 200 mg/kg | Rat | 60.3% | [1] |
| Aspirin | 200 mg/kg | Rat | 58.1% | [1] |
| Diclofenac | 5 mg/kg | Rat | ~30% | [2] |
| Diclofenac | 20 mg/kg | Rat | ~60% | [2] |
In-Vitro Anti-Inflammatory Efficacy: LPS-Stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in-vitro model to study the inflammatory response and the efficacy of anti-inflammatory agents. The inhibition of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) is a key indicator of anti-inflammatory activity.
Extracts and polyphenols from various Camellia species have been shown to significantly inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This effect is attributed to the modulation of key signaling pathways.
| Compound | Cell Line | Key Parameter | Efficacy | Reference |
| Camellia fascicularis Polyphenols | THP-1 Macrophages | Inhibition of IL-6, IL-1β, TNF-α | Dose-dependent | [6] |
| Dexamethasone | RAW 264.7 | Inhibition of TNF-α secretion | Significant at 1µM | [4][5] |
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of both Camellia flavonoids and standard anti-inflammatory drugs converge on the inhibition of critical signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
-
Camellia Flavonoids: Polyphenols from Camellia species have been shown to inhibit the NF-κB pathway. They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes[6].
-
NSAIDs: Some NSAIDs, such as aspirin and salicylate, have been shown to inhibit the NF-κB pathway by preventing the binding of ATP to IκB kinase β (IKKβ), a key enzyme in the activation cascade[7]. However, other NSAIDs like indomethacin do not appear to share this mechanism at concentrations that inhibit cyclooxygenase (COX) activity[7].
-
Corticosteroids: Glucocorticoids, like dexamethasone, are potent inhibitors of NF-κB. They act through the glucocorticoid receptor (GR), which can directly interact with NF-κB subunits, leading to the repression of NF-κB-mediated gene transcription[8][9][10].
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases (including JNK, ERK, and p38) that, when activated by inflammatory stimuli, lead to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes.
-
Camellia Flavonoids: Polyphenols from Camellia fascicularis have been shown to markedly inhibit the phosphorylation of p65 (a subunit of NF-κB), ERK, and JNK, thereby suppressing the activation of both the NF-κB and MAPK signaling pathways[11]. Similarly, extracts from Camellia sinensis have demonstrated inhibition of the MAPK pathway by decreasing the phosphorylation of p38, JNK, and ERK[12].
-
NSAIDs and Corticosteroids: While the primary mechanism of NSAIDs is COX inhibition, and for corticosteroids, it is GR-mediated transrepression, there is evidence that both classes of drugs can also modulate MAPK signaling, contributing to their overall anti-inflammatory effect.
Caption: Inhibition of the MAPK signaling pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in-vivo model is used to assess acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats[2][8][13].
-
Treatment: The test compound (e.g., Camellia flavonoid) or standard drug (e.g., aspirin, diclofenac) is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection[11][13]. A control group receives the vehicle.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[13].
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for carrageenan-induced paw edema.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in-vitro model is used to study the cellular and molecular mechanisms of inflammation.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics[14].
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 1-2 x 10⁵ cells/well in a 96-well plate) and allowed to adhere overnight[14].
-
Treatment: The cells are pre-treated with various concentrations of the test compound or standard drug for a specified period (e.g., 1 hour)[13].
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a specific concentration (e.g., 10-100 ng/mL)[14].
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[13][15].
-
Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the levels in treated cells to those in LPS-stimulated control cells.
Caption: Workflow for LPS-induced inflammation in vitro.
References
- 1. Anti-Inflammatory and Analgesic Activities of a Novel Biflavonoid from Shells of Camellia oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. embopress.org [embopress.org]
- 10. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antioxidant properties of Camellia sinensis L. extract as a potential therapeutic for atopic dermatitis through NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Validating the Anti-Tumor Efficacy of Camelliaside A in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anti-Tumor Activity in NSCLC Xenograft Models
This section provides a comparative summary of the in vivo anti-tumor efficacy of the Camellia leave saponins (CLS) fraction and the standard chemotherapeutic agents, cisplatin and etoposide. The data is derived from preclinical studies using non-small cell lung cancer (NSCLC) cell line-derived xenograft models in immunodeficient mice.
Table 1: Comparison of Tumor Growth Inhibition in NSCLC Xenograft Models
| Treatment Group | Cell Line | Mouse Strain | Dosage and Administration | Mean Tumor Volume (End of Study) | Tumor Inhibition Rate (%) | Reference |
| Control (Vehicle) | NCI-H1975 | BALB/c-nude | - | Not explicitly stated, used as baseline | 0% | [1] |
| CLS Fraction | NCI-H1975 | BALB/c-nude | 50 mg/kg, unspecified route | Significantly suppressed | Not explicitly stated | [1] |
| Control (Saline) | A549 | Nude | Intraperitoneal (IP), twice weekly | ~1500 mm³ (Day 40) | 0% | [2] |
| Cisplatin | A549 | Nude | 3 mg/kg, IP, twice weekly | <500 mm³ (Day 40) | >66% | [2] |
| Control (Vehicle) | A549 / H460 | NOD-SCID | Intraperitoneal (IP) | Not explicitly stated, used as baseline | 0% | [3] |
| Etoposide | A549 | NOD-SCID | 10 mg/kg, IP, every 3 days | Significantly reduced | Not explicitly stated | [3] |
Table 2: Comparison of Final Tumor Weight in NSCLC Xenograft Models
| Treatment Group | Cell Line | Mouse Strain | Dosage and Administration | Mean Tumor Weight (End of Study) | % Reduction in Tumor Weight | Reference |
| Control (Vehicle) | NCI-H1975 | BALB/c-nude | - | Not explicitly stated, used as baseline | 0% | [1] |
| CLS Fraction | NCI-H1975 | BALB/c-nude | 50 mg/kg, unspecified route | Significantly reduced | Not explicitly stated | [1] |
| Control (Saline) | A549 | Nude | Intraperitoneal (IP), twice weekly | ~1.2 g (Day 40) | 0% | [2] |
| Cisplatin | A549 | Nude | 3 mg/kg, IP, twice weekly | ~0.4 g (Day 40) | ~67% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Camellia leave saponins (CLS) Fraction Anti-Tumor Xenograft Study
-
Cell Line and Culture: Human EGFR-mutated non-small cell lung cancer cell line NCI-H1975 was used.
-
Animal Model: Five-week-old male BALB/c-nude mice were utilized for the study.
-
Xenograft Establishment: NCI-H1975 cells (5 x 10⁶ cells per mouse) were suspended in 150 μL of PBS and subcutaneously injected into the armpit of each mouse.
-
Treatment: Once tumors were established, mice were treated with the CLS fraction at a dosage of 50 mg/kg. The route and frequency of administration were not explicitly detailed in the source material.
-
Tumor Measurement: Tumor growth was monitored throughout the experiment. At the end of the study, tumors were excised and weighed.
-
Mechanism of Action Analysis: Key protein targets identified from in vitro studies were verified in vivo using techniques such as RT-qPCR and Western blot on the excised tumor tissues.
Protocol 2: Cisplatin Anti-Tumor Xenograft Study
-
Cell Line and Culture: Human non-small cell lung cancer cell line A549 was used.
-
Animal Model: Nude mice were used for this study.
-
Xenograft Establishment: A549 cells (5 x 10⁶ cells per mouse) were subcutaneously injected into the rear flank of each mouse[2].
-
Treatment: When the tumor volume reached approximately 100 mm³, mice were randomized into treatment groups. The cisplatin group received intraperitoneal injections of 3 mg/kg cisplatin twice a week[2].
-
Tumor Measurement: Tumor volume was measured twice a week using calipers. The formula (Length x Width²)/2 was likely used to calculate the volume. At the end of the study (Day 40), mice were sacrificed, and the tumors were excised and weighed[2].
Protocol 3: Etoposide Anti-Tumor Xenograft Study
-
Cell Line and Culture: Human non-small cell lung cancer cell lines A549 and H460 were used.
-
Animal Model: NOD-SCID mice were the hosts for the xenografts[3].
-
Xenograft Establishment: A549 or H460 cells were implanted into the mice to establish tumors[3].
-
Treatment: Mice with established tumors were treated with etoposide at a dose of 10 mg/kg via intraperitoneal injection once every three days[3].
-
Tumor Measurement: Tumor growth was monitored and presented as relative tumor volume (RTV)[3]. At the end of the experiment, tumors were excised for further analysis.
-
Immunohistochemistry: Excised tumors were subjected to immunohistochemical staining for markers of proliferation (Ki67), DNA damage (γ-H2AX, pDNA-PKcs), and apoptosis (TUNEL)[3].
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental processes is essential for understanding the mechanism of action and the study design.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: General experimental workflow for an anti-tumor xenograft study.
References
A Comparative Analysis of Camelliaside A Content Across Camellia Varieties
For Researchers, Scientists, and Drug Development Professionals
Camelliaside A, a flavonoid glycoside found in various Camellia species, has garnered interest within the scientific community for its potential biological activities. This guide provides a comparative overview of this compound content in different Camellia varieties, supported by experimental data and detailed methodologies to assist in research and development endeavors.
Quantitative Comparison of this compound
While extensive research has been conducted on the diverse array of flavonol glycosides in Camellia species, specific quantitative data for this compound across different named cultivars remains limited in publicly available literature. However, existing metabolomic studies strongly indicate significant variations in the concentrations of flavonoid constituents among different Camellia varieties.
One study on the chemical constituents of Camellia nitidissima flowers identified a compound with a mass-to-charge ratio (m/z) of 757.22, which corresponds to that of this compound, although further structural confirmation and quantification were not provided[1]. Research on Camellia oleifera seed cakes has also revealed significant differences in the profiles of polyphenolic compounds among various cultivars, suggesting that the content of individual glycosides like this compound is also likely to vary considerably[2]. Similarly, a metabolomic analysis of the pericarp of three different types of C. oleifera demonstrated distinct variations in their metabolite profiles, with flavonoids being a major class of differential compounds[3].
Although a direct comparative table of this compound content is not yet available, the following table summarizes the presence of this compound and related flavonol glycosides in different Camellia species as reported in the literature.
| Camellia Species | Plant Part | Compound Detected | Notes | Reference |
| Camellia sinensis | Seeds | This compound | Isolated and structure determined. | [4] |
| Camellia oleifera | Seed Pomace | This compound | Isolated from methanol extract. | [5] |
| Camellia nitidissima | Flowers | Compound with m/z corresponding to this compound | Tentatively identified via UPLC-Q-TOF-MS/MS. | [1] |
Experimental Protocols
The quantification of this compound in Camellia varieties typically involves solvent extraction followed by chromatographic analysis. The following is a generalized experimental protocol based on established methods for the analysis of flavonol glycosides in Camellia species.
Sample Preparation and Extraction
This protocol outlines the steps for extracting this compound and other flavonol glycosides from Camellia plant material.
dot
Materials:
-
Fresh or freeze-dried Camellia plant material (leaves, flowers, or seeds)
-
70% Methanol (HPLC grade)
-
Deionized water
-
Centrifuge
-
Ultrasonic bath
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Weigh approximately 1.0 g of finely ground, dried Camellia plant material.
-
Extraction: Add 15 mL of 70% methanol to the sample. Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Chromatographic Analysis (HPLC/UPLC-MS/MS)
This section provides typical conditions for the chromatographic separation and detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a UV detector or a mass spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Acetonitrile over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV: Diode array detector (DAD) monitoring at a wavelength of 280 nm or 340 nm.
-
MS/MS: Electrospray ionization (ESI) in negative ion mode, with multiple reaction monitoring (MRM) for targeted quantification of this compound.
-
Signaling Pathways
While specific signaling pathways directly modulated by this compound are a subject of ongoing research, flavonoids, in general, are known to influence various cellular signaling cascades. The diagram below illustrates a generalized overview of potential signaling pathways that could be affected by flavonoid compounds, including this compound.
dot
Conclusion
The available scientific literature indicates that the content of this compound and other flavonol glycosides varies among different Camellia species and cultivars. This variability underscores the importance of systematic screening of diverse Camellia germplasm to identify varieties with high yields of specific bioactive compounds for potential applications in the pharmaceutical and nutraceutical industries. The provided experimental protocols offer a robust framework for researchers to undertake such quantitative analyses. Further targeted studies are essential to build a comprehensive database of this compound content across a wider range of Camellia varieties, which will be invaluable for future research and development.
References
- 1. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of polyphenols in different varieties of Camellia oleifera seed cakes by UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite Analysis of Camellia oleifera Fruit Pericarp Using UPLC-MS/MS: A Comparative Study of Three Oil Tea Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Camelliaside A Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Camelliaside A Yield
This compound, a flavonol glycoside found in various Camellia species, has garnered significant interest for its potential therapeutic properties. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a comparative analysis of different extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method significantly impacts the yield and purity of this compound. The following table summarizes quantitative data from various studies on different extraction techniques. It is important to note that direct comparison of yields can be challenging due to variations in the plant material, solvent systems, and analytical methods used in different studies.
| Extraction Method | Plant Material | Key Parameters | Compound Measured | Yield | Reference |
| Supercritical Fluid Extraction (SFE) | Tea Seed Cake (Camellia sinensis) | 150 min, 20 MPa, 80°C, 60% aqueous ethanol (co-solvent) | Kaempferol Glycosides (including this compound) | 11.4 ± 0.4 mg/g | [1] |
| Ultrasound-Assisted Extraction (UAE) | Camellia oleifera Leaves | 30 min, 70°C, 50% ethanol, 1:20 solid-liquid ratio, 300 W | Total Flavonoids (as Rutin Equivalents) | 47.01 mg RE/g | [2] |
| Ultrasound-Assisted Extraction (UAE) | Camellia fascicularis Leaves | 1.6 h, 72.3°C, 40% ethanol, 1:60 solid-liquid ratio, 45 kHz, 500 W | Total Flavonoids | 4.765% | [3] |
| Microwave-Assisted Extraction (MAE) | Camellia oleifera Fruit Hull | 35 min, 76°C, Water, 1:15.33 solid-liquid ratio | Total Polyphenols | 15.05 ± 0.04% | [4][5] |
| Microwave-Assisted Extraction (MAE) | Camellia oleifera Fruit Hull | 35 min, 76°C, Water, 1:15.33 solid-liquid ratio | Total Flavonoids | 140.06 mg/g | [4][6] |
| Solvent Extraction | Camellia Seeds | N/A (Method described in patent) | Camellia Seed Flavone | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are the protocols for the key experiments cited in this guide.
Supercritical Fluid Extraction (SFE) of Kaempferol Glycosides
This method was optimized for the extraction of kaempferol glycosides, including this compound, from tea seed cake.[1]
Materials and Equipment:
-
Tea seed cake (pulverized and sieved)
-
CO₂ (supercritical fluid)
-
Ethanol (co-solvent)
-
Supercritical fluid extractor
Procedure:
-
Load the powdered tea seed cake into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 20 MPa
-
Temperature: 80°C
-
Co-solvent: 60% aqueous ethanol
-
-
Initiate the extraction process and run for 150 minutes.
-
Collect the extract and analyze the yield of kaempferol glycosides using a suitable analytical method like HPLC.
Ultrasound-Assisted Extraction (UAE) of Total Flavonoids
This protocol was optimized for the extraction of total flavonoids from the leaves of Camellia oleifera.[2]
Materials and Equipment:
-
Dried and powdered Camellia oleifera leaves
-
50% Ethanol
-
Ultrasonic bath (300 W)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered leaves with 50% ethanol at a solid-liquid ratio of 1:20 (g/mL).
-
Place the mixture in an ultrasonic bath and extract at 70°C for 30 minutes with an ultrasonic power of 300 W.
-
Repeat the extraction process once more with fresh solvent.
-
Filter the combined extracts to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude flavonoid extract.
-
Quantify the total flavonoid content, expressed as rutin equivalents (RE).
Microwave-Assisted Extraction (MAE) of Polyphenols and Flavonoids
This method was developed for the extraction of polyphenols and flavonoids from the fruit hull of Camellia oleifera.[4][5]
Materials and Equipment:
-
Dried and powdered Camellia oleifera fruit hull
-
Deionized water
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Combine the powdered fruit hull with deionized water at a solid-liquid ratio of 1:15.33 (g/mL).
-
Place the mixture in the microwave extractor and set the following conditions:
-
Temperature: 76°C
-
Time: 35 minutes
-
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Analyze the extract for total polyphenol and total flavonoid content.
Visualizing the Processes and Pathways
To provide a clearer understanding of the experimental workflows and the biological context of this compound, the following diagrams have been generated using Graphviz.
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ifoodmm.com [ifoodmm.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Microwave-Assisted Extraction of Polyphenols from Camellia oleifera Fruit Hull | Semantic Scholar [semanticscholar.org]
- 5. Microwave-Assisted Extraction of Polyphenols from Camellia oleifera Fruit Hull - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction method of camellia seed flavone - Eureka | Patsnap [eureka.patsnap.com]
Independent Validation of Camelliaside A's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camelliaside A, a flavonoid glycoside isolated from Camellia species, has garnered interest for its potential pharmacological activities. As a derivative of the well-studied flavonol kaempferol, its biological effects are of significant interest to the scientific community. This guide provides an objective comparison of the published pharmacological effects of this compound with its aglycone, kaempferol, and the related flavonoid, quercetin. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.
Pharmacological Effects: A Comparative Overview
The primary reported pharmacological effect of this compound is its inhibitory activity on arachidonate 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation[1]. While direct, independent validation of this specific finding is limited in the current body of scientific literature, the broader anti-inflammatory, anti-cancer, and neuroprotective properties of its aglycone, kaempferol, and the related flavonoid, quercetin, are well-documented.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the pharmacological effects of this compound and its comparators. It is important to note that the data for this compound is sparse and originates from a single study, highlighting a critical need for further independent validation.
| Compound | Pharmacological Effect | Assay System | IC50/GI50/EC50 | Reference |
| This compound | Arachidonate 5-Lipoxygenase Inhibition | RBL-1 cells | ~1.4 x 10⁻⁴ M (similar to Camelliaside C) | [1] |
| Kaempferol | Anti-inflammatory (NO Production Inhibition) | LPS-induced RAW 264.7 macrophages | Varies by study | [2][3] |
| Anti-cancer (Proliferation Inhibition) | HepG2, CT26, B16F1 cell lines | Varies by study | [2] | |
| Quercetin | Anti-cancer (Proliferation Inhibition) | Various cancer cell lines | Varies by study | [4][5] |
| Anti-inflammatory (NF-κB Inhibition) | Various cell models | Varies by study | [6] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are representative protocols for key experiments relevant to the pharmacological effects discussed.
Arachidonate 5-Lipoxygenase Inhibition Assay
This assay is critical for validating the primary reported effect of this compound.
-
Cell Line: Rat Basophilic Leukemia (RBL-1) cells are a common model for studying 5-lipoxygenase activity.
-
Assay Principle: The assay measures the ability of a test compound to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-lipoxygenase pathway, from arachidonic acid.
-
Protocol:
-
Culture RBL-1 cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Induce 5-lipoxygenase activity by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
After incubation, stop the reaction and extract the lipids.
-
Quantify the amount of 5-HETE produced using High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 5-lipoxygenase activity by 50%.
-
Anti-Cancer Activity: MTT Proliferation Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, A549 for lung cancer) should be used.
-
Assay Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50), the concentration of the compound that inhibits cell growth by 50%.
-
Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
-
Cell Line: Human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotective studies.
-
Assay Principle: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death. The neuroprotective effect of a compound is measured by its ability to increase cell viability in the presence of H₂O₂.
-
Protocol:
-
Culture SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Expose the cells to a cytotoxic concentration of H₂O₂ for a specified duration.
-
Assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.
-
Calculate the half-maximal effective concentration (EC50), the concentration of the compound that provides 50% of the maximum neuroprotective effect.
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of flavonoids like this compound are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a key mechanism for many anti-inflammatory compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK and PI3K-Akt Signaling Pathways in Cancer
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways are critical for cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them key targets for anti-cancer drug development.
Caption: Proposed modulation of MAPK and PI3K-Akt pathways by this compound.
Experimental Workflow for Signaling Pathway Analysis
Validating the effect of a compound on a signaling pathway typically involves Western blot analysis to detect changes in protein phosphorylation.
Caption: Standard workflow for Western blot analysis of signaling pathway modulation.
Conclusion and Future Directions
The available evidence suggests that this compound possesses anti-inflammatory properties through the inhibition of arachidonate 5-lipoxygenase. However, a significant gap exists in the literature concerning the independent validation of this finding and the exploration of its potential anti-cancer and neuroprotective effects. The well-established activities of its aglycone, kaempferol, and the related flavonoid, quercetin, provide a strong rationale for further investigation into the pharmacological profile of this compound.
For researchers and drug development professionals, this compound represents a promising but underexplored natural product. Future research should focus on:
-
Independent validation of its 5-lipoxygenase inhibitory activity.
-
Quantitative assessment of its anti-inflammatory, anti-cancer, and neuroprotective effects using standardized in vitro and in vivo models.
-
Direct comparative studies against established flavonoids like kaempferol and quercetin.
-
Elucidation of its precise mechanisms of action , including its effects on the NF-κB, MAPK, and PI3K-Akt signaling pathways.
By addressing these research gaps, the scientific community can better ascertain the therapeutic potential of this compound and its prospects for development as a novel pharmacological agent.
References
- 1. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism [mdpi.com]
- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Camelliaside A in a Laboratory Setting
Standard Operating Procedure for Camelliaside A Disposal
The following steps provide a direct, procedural guide for the proper disposal of this compound waste generated in a laboratory. This procedure is synthesized from general laboratory chemical waste guidelines and should be performed in accordance with your institution's specific Environmental Health and Safety (EH&S) policies.
Step 1: Waste Identification and Segregation
-
Treat all this compound solid waste and solutions as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S office. Incompatible materials can react violently or produce toxic fumes.[3]
-
Segregate waste based on its physical state (solid or liquid) and the solvents used. For instance, halogenated and non-halogenated solvent wastes should often be collected separately.[4]
Step 2: Container Selection and Labeling
-
Use appropriate, leak-proof containers for waste collection. Plastic is often preferred for its durability.[5] The container must be compatible with the chemical nature of the waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] The date when waste is first added to the container should also be recorded.[6]
-
Ensure the container is kept securely closed except when adding waste.[4][5]
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]
-
The SAA should be a secondary containment system to prevent spills from spreading.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[5]
Step 4: Disposal Request and Pickup
-
Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's EH&S department or a certified hazardous waste contractor.[3][7]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by EH&S.[8] General guidelines suggest that only small quantities of certain non-hazardous, water-soluble compounds may be eligible for drain disposal, but this must be verified.[8][9]
-
Complete all required waste pickup forms accurately and completely.
Step 5: Empty Container Management
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains.[4]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[7] While this compound is not listed as an acutely hazardous waste, it is good practice to rinse the container. The rinsate should be collected and disposed of as hazardous waste.
-
After proper cleaning, deface or remove the hazardous waste label before disposing of the empty container in the regular trash or recycling, as per institutional policy.[7]
Key Experimental Protocols Referenced in General Chemical Waste Management
While no specific experimental protocols for this compound disposal were found, the principles of safe laboratory practice are universally applicable. Key practices underpinning the disposal procedures include:
-
Waste Minimization: The most effective way to manage chemical waste is to minimize its generation at the source. This can be achieved by ordering only the necessary quantities of chemicals, keeping an accurate inventory, and reducing the scale of experiments.[5]
-
Neutralization (for acidic or basic waste): For corrosive wastes, the pH should be adjusted to a neutral range (typically between 5.5 and 10.5) before disposal.[8][9] This is a common in-lab treatment method for certain waste streams.
-
Deactivation (for reactive waste): Highly reactive substances may require deactivation before they can be safely disposed of. This should only be performed by trained personnel following a validated procedure.[6]
Quantitative Data on Chemical Waste Classification
The following table summarizes the general characteristics used to classify chemical waste, which informs the proper disposal pathway.
| Waste Characteristic | Description | Examples | Disposal Guideline |
| Ignitability | Liquids with a flash point less than 140°F, solids that can spontaneously combust, oxidizers. | Ethanol, acetone, sodium nitrate | Collect in a designated flammable waste container.[5] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Hydrochloric acid, sodium hydroxide | Neutralize to a pH between 5.5 and 10.5 if permitted, or collect as corrosive waste.[5][8] |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases. | Sodium metal, potassium cyanide, picric acid | Requires specialized handling and disposal procedures; contact EH&S.[5] |
| Toxicity | Wastes that are harmful or fatal if ingested or absorbed. This includes "P-listed" acute hazardous wastes. | Sodium azide, osmium tetroxide | Must be collected for disposal by a certified hazardous waste handler.[5] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a laboratory chemical like this compound.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. su.se [su.se]
Personal protective equipment for handling Camelliaside A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Camelliaside A. The following procedures are based on best practices for handling natural product glycosides in a laboratory setting.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in solid (powder) and solution forms.
| PPE Type | Specification | Purpose | Handling Solid Form | Handling Solution Form |
| Hand Protection | Nitrile or Neoprene Gloves | Chemical resistance to a broad range of substances.[1] | ✔ | ✔ |
| Double gloving recommended | Provides an extra layer of protection against contamination and exposure. | ✔ | ✔ | |
| Eye and Face Protection | ANSI Z87.1 approved safety glasses with side shields | Protects against flying particles.[2] | ✔ | |
| Chemical splash goggles | Provides a seal around the eyes to protect from splashes.[1][2][3] | ✔ | ||
| Face shield | Protects the entire face from splashes when handling larger quantities.[1][3][4] | ✔ (Recommended) | ||
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. | ✔ | ✔ |
| Chemical-resistant apron | Provides an additional layer of protection against splashes. | ✔ (Recommended) | ||
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling powders to prevent inhalation of fine particles.[5] | ✔ | |
| Use in a certified chemical fume hood | Engineering control to minimize inhalation exposure to vapors or aerosols. | ✔ | ✔ | |
| Foot Protection | Closed-toe, closed-heel shoes | Protects feet from spills and falling objects.[1][2] | ✔ | ✔ |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
3.2. Handling Solid this compound:
-
Weighing: Carefully weigh the required amount of this compound powder in a chemical fume hood to minimize inhalation exposure. Use anti-static weigh boats if necessary.
-
Transfer: Use a spatula to transfer the powder. Avoid creating dust.
-
Dissolving: If preparing a solution, slowly add the powder to the solvent in a closed or partially covered container to prevent splashing.
3.3. Handling this compound Solutions:
-
Transfer: Use appropriate volumetric glassware (pipettes, graduated cylinders) to transfer solutions.
-
Avoid Aerosols: Work in a manner that minimizes the generation of aerosols.
-
Spills: In case of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Disposal Plan
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" with the name "this compound" and any other chemical constituents.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound solutions down the drain.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 3. cdc.gov [cdc.gov]
- 4. epa.gov [epa.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
